Dalfopristin mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H54N4O12S2 |
|---|---|
Poids moléculaire |
787.0 g/mol |
Nom IUPAC |
(6R,7S,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone;methanesulfonic acid |
InChI |
InChI=1S/C34H50N4O9S.CH4O3S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42;1-5(2,3)4/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41);1H3,(H,2,3,4)/b10-9+,12-11+,23-18+;/t24-,25-,28-,31-,32-;/m1./s1 |
Clé InChI |
ZUBXFMSQBHKVNC-ODOOVVHSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Dalfopristin Mesylate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalfopristin (B1669780), a semi-synthetic streptogramin antibiotic, represents a significant advancement in the fight against resistant Gram-positive bacterial infections. As a derivative of pristinamycin (B1678112) IIA, its chemical modification has led to improved pharmaceutical properties, culminating in its use as a key component of the synergistic combination antibiotic, Synercid®. This technical guide provides an in-depth exploration of the discovery of dalfopristin mesylate, detailing the rationale behind its development and its journey from a natural product to a clinically vital therapeutic. Furthermore, this document outlines the complete synthesis pathway of dalfopristin, presenting detailed experimental protocols for its preparation and purification, and summarizing key quantitative data. Visual diagrams of the synthesis and logical workflows are provided to facilitate a comprehensive understanding of the processes involved.
Discovery and Rationale
Dalfopristin is a derivative of pristinamycin IIA, a member of the streptogramin A class of antibiotics.[1][2] Pristinamycins are naturally produced by the bacterium Streptomyces pristinaspiralis.[3] While the individual components of the pristinamycin complex have bacteriostatic activity, the combination of streptogramin A and B types exhibits a synergistic and bactericidal effect.[4]
The development of dalfopristin was driven by the need for an injectable streptogramin with improved pharmaceutical properties. The key structural modification of pristinamycin IIA involves a stereoselective Michael-type addition of 2-diethylaminoethanethiol to the dehydroproline ring, followed by oxidation of the resulting thioether to a sulfone.[1][2] This modification yields a more hydrophobic compound with a readily ionizable group, facilitating the formation of salts such as the mesylate salt, which enhances water solubility for intravenous administration.[1]
Dalfopristin is co-formulated with quinupristin (B39894), a derivative of pristinamycin IA, in a 70:30 weight-to-weight ratio to form Synercid®.[1] This combination antibiotic was developed by Rhône-Poulenc Rorer and received FDA approval in 1999 for the treatment of serious infections caused by multi-drug resistant Gram-positive pathogens, including vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA).[1]
The synergistic mechanism of action involves dalfopristin binding to the 50S ribosomal subunit, which induces a conformational change that increases the binding affinity of quinupristin to a nearby site.[4] This dual binding action effectively blocks protein synthesis at two different steps, leading to bacterial cell death.[1]
Chemical Synthesis Pathway
The synthesis of dalfopristin from pristinamycin IIA is a two-step process: a Michael addition followed by an oxidation. The subsequent formation of the mesylate salt enhances its suitability for pharmaceutical formulations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and purification of dalfopristin.
| Step | Parameter | Value | Reference |
| Synthesis | |||
| Michael Addition | Molar Ratio (Pristinamycin IIA : Thiol) | Approx. 1 : 1.5 | Inferred from protocols |
| Oxidation | Yield | "Improved yield" | [1] |
| Purification | |||
| Macroporous Resin | Maximum Loading Amount | 20 mg/mL (for H-60 resin) | [5] |
| Desorption Rate | > 90% | [5] | |
| Final Purity | > 99.5% | [5] |
Experimental Protocols
The following protocols are based on information synthesized from publicly available resources and patents.
Protocol 1: Synthesis of Dalfopristin (Base)
This protocol describes the two-step synthesis of the dalfopristin free base from pristinamycin IIA.
Protocol 2: Purification of Dalfopristin
This protocol outlines a method for purifying the crude dalfopristin base using macroporous resin chromatography.
Protocol 3: Formation of this compound
This protocol describes the formation of the mesylate salt of dalfopristin.
Conclusion
The discovery and development of this compound exemplify a successful semi-synthetic approach to enhancing the therapeutic potential of a natural product. Through targeted chemical modification of pristinamycin IIA, researchers at Rhône-Poulenc Rorer developed a potent antibiotic with improved pharmaceutical properties, suitable for intravenous administration. The synthesis pathway, involving a key Michael addition and a highly efficient oxidation step, has been optimized for large-scale production. This technical guide provides a comprehensive overview of the discovery and synthesis of dalfopristin, offering valuable insights and detailed protocols for the scientific community. The continued study of such semi-synthetic modifications of natural products holds significant promise for the development of new and effective treatments for infectious diseases.
References
- 1. Dalfopristin - Wikipedia [en.wikipedia.org]
- 2. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies Towards the Synthesis of Pristinamycin II A: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 5. Google Patents [patents.google.com]
Physicochemical properties of Dalfopristin mesylate for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Dalfopristin mesylate, a critical component of the synergistic antibiotic combination, quinupristin/dalfopristin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Physicochemical Properties
This compound is a semi-synthetic streptogramin antibiotic.[1][2][3] An understanding of its physicochemical properties is fundamental for formulation development, stability studies, and analytical method development.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C35H54N4O12S2 | [4][5] |
| Molecular Weight | 787.0 g/mol | [5][6][7][8] |
| Appearance | White to yellow solid | [1] |
| Melting Point | Approximately 150 °C | [1][9] |
| Water Solubility | 0.0716 mg/mL (predicted) | [4][10] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, DMSO, and DMF | [1][2][6][7][8] |
| pKa (Strongest Acidic) | 13.17 (predicted) | [4][10] |
| pKa (Strongest Basic) | 7.09 (predicted) | [4][10] |
| logP | 2.57 (predicted) | [4][10] |
Experimental Protocols
Detailed, specific experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard pharmaceutical industry practices for Active Pharmaceutical Ingredient (API) characterization are applicable.[11][12]
Melting Point Determination
The melting point of this compound can be determined using standard techniques such as Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.
General Protocol using Capillary Method:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate.
-
The temperature range over which the substance melts is recorded as the melting point.
Solubility Determination
The solubility of this compound in various solvents is a critical parameter for formulation development.
General Protocol for Equilibrium Solubility Method:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Purity and Related Substances
The purity of this compound and the presence of any related substances or impurities are typically assessed using chromatographic techniques.
General Protocol using HPLC:
-
A validated reverse-phase HPLC method is used.
-
A solution of this compound at a known concentration is prepared in a suitable diluent.
-
The solution is injected into the HPLC system.
-
The resulting chromatogram is analyzed to determine the area of the main peak (Dalfopristin) and any impurity peaks.
-
The percentage purity is calculated by dividing the area of the Dalfopristin peak by the total area of all peaks. Impurities can be identified and quantified by comparison to reference standards.
Mechanism of Action
Dalfopristin is an inhibitor of bacterial protein synthesis.[3][9][10][13] It exerts its effect by binding to the 50S subunit of the bacterial ribosome.[1][3][14] This binding event interferes with the early phase of protein synthesis.[9][10][15] Dalfopristin is often used in combination with quinupristin, another streptogramin antibiotic that binds to a nearby site on the 50S ribosomal subunit and inhibits the late phase of protein synthesis.[9][10][15][16] This synergistic action results in a stable drug-ribosome complex that effectively blocks protein synthesis, leading to bacterial cell death in many cases.[1][14]
References
- 1. Dalfopristin - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. agscientific.com [agscientific.com]
- 8. apexbt.com [apexbt.com]
- 9. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. labinsights.nl [labinsights.nl]
- 12. pharmainventor.com [pharmainventor.com]
- 13. google.com [google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of Dalfopristin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dalfopristin (B1669780), a semi-synthetic streptogramin A antibiotic, is a potent inhibitor of bacterial protein synthesis. It functions by binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center (PTC). A key feature of dalfopristin is its synergistic and bactericidal activity when combined with quinupristin (B39894), a streptogramin B antibiotic. Dalfopristin binding induces a conformational change in the ribosome that dramatically increases the binding affinity of quinupristin.[1][2][3] This dual action at different, yet cooperative, sites on the ribosome leads to a highly effective blockade of translation, making the combination, known as quinupristin/dalfopristin (Synercid), a critical therapeutic option for infections caused by multi-drug resistant Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This document provides a deep dive into the molecular mechanisms, quantitative binding and inhibition data, relevant experimental protocols, and visual representations of dalfopristin's mode of action.
The Bacterial Ribosome: The Molecular Target
The efficacy of dalfopristin is rooted in its specific interaction with the bacterial 70S ribosome, a complex molecular machine responsible for protein synthesis. Crucially, the structural differences between bacterial (70S) and eukaryotic (80S) ribosomes provide the basis for selective toxicity. Dalfopristin specifically targets the large 50S subunit, which houses the peptidyl transferase center (PTC), the catalytic site for peptide bond formation.[4][6]
The PTC is a highly conserved region within the 23S ribosomal RNA (rRNA) of the 50S subunit. It is responsible for orienting the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) to facilitate the transfer of the growing polypeptide chain.[3][7] Dalfopristin's ability to bind within this critical center disrupts the fundamental process of peptide chain elongation.[8]
Core Mechanism of Action: A Multi-faceted Inhibition
The inhibitory action of dalfopristin is not a simple blockade but a sophisticated, multi-step process that ultimately paralyzes the ribosome.
Binding to the Peptidyl Transferase Center
Structural studies, including X-ray crystallography of the 50S ribosomal subunit from Deinococcus radiodurans in complex with dalfopristin and quinupristin, have precisely mapped their binding sites. Dalfopristin binds directly within the PTC, spanning both the A- and P-sites.[3][7] This strategic position allows it to physically obstruct the correct positioning of the aminoacyl ends of tRNA molecules, thereby inhibiting peptide bond formation.[4][7][9] Key interactions occur with specific nucleotides of the 23S rRNA, including A2062 and U2585.[6][7]
Allosteric Modulation and Synergy with Quinupristin
A defining feature of streptogramin A antibiotics like dalfopristin is their ability to act synergistically with streptogramin B compounds, such as quinupristin.[10] Dalfopristin's binding to the PTC induces a significant conformational change in the 50S subunit.[1][2][11] This altered conformation enhances the binding affinity of quinupristin to its own, distinct binding site by a factor of approximately 100.[1][2][3]
Quinupristin binds nearby, at the entrance to the ribosomal exit tunnel, the path through which the nascent polypeptide chain emerges.[7][9] While dalfopristin inhibits the early phase of protein synthesis (peptide bond formation), quinupristin blocks the late phase by preventing peptide chain elongation and causing the premature release of incomplete polypeptide chains.[1][5][12][13] The synergistic binding of both molecules creates a stable ternary complex (Ribosome-Dalfopristin-Quinupristin) that is exceptionally effective at shutting down protein synthesis.[2] This synergy transforms the individually bacteriostatic components into a potent bactericidal combination.[5][8][10]
Induction of a Non-Productive Ribosomal State
The binding of the streptogramin pair induces a stable, non-productive orientation of the universally conserved nucleotide U2585 within the PTC.[7][9] This distortion of the catalytic center is a key factor in the potent inhibition of protein synthesis and is thought to be largely responsible for the bactericidal activity and the prolonged post-antibiotic effect observed even after the drug is removed.[7][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of dalfopristin, often as part of the quinupristin/dalfopristin combination.
Table 1: Inhibitory Activity of Quinupristin/Dalfopristin
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 0.5 | 1.0 | Methicillin-Susceptible |
| Staphylococcus aureus (MRSA) | 1.0 | 1.0 | Methicillin-Resistant |
| Streptococcus pneumoniae | 0.5 | 1.0 | Penicillin-Resistant strains included |
| Enterococcus faecium (VRE) | 1.0 | 2.0 | Vancomycin-Resistant |
| Enterococcus faecalis | >8.0 | >16.0 | Generally considered resistant |
Note: Data compiled from multiple clinical studies. MIC values can vary based on testing methodology and geographic location.
Table 2: Pharmacokinetic Properties
| Parameter | Dalfopristin | Quinupristin |
|---|---|---|
| Protein Binding | Moderate | Moderate |
| Metabolism | Hydrolysis to active metabolite | Conjugation to active metabolites |
| Half-Life (approx.) | 0.7 hours | 0.85 hours |
| Primary Elimination | Fecal (75-77%) | Fecal (75-77%) |
Note: Pharmacokinetic parameters are for the combined quinupristin/dalfopristin product.[13]
Key Experimental Protocols
The elucidation of dalfopristin's mechanism of action relies on several key experimental techniques. Detailed protocols for two such methods are provided below.
Protocol: In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of dalfopristin.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (or similar E. coli-based system)
-
Plasmid DNA encoding a reporter protein (e.g., Luciferase or sfGFP)
-
Dalfopristin mesylate stock solution (in DMSO)
-
Nuclease-free water
-
Microplate reader (for fluorescence or luminescence)
Methodology:
-
Reaction Setup: On ice, prepare a master mix of the cell-free translation components according to the manufacturer's protocol.
-
Drug Dilution: Prepare a serial dilution of dalfopristin in DMSO or the appropriate solvent. A typical final concentration range to test would be 0.01 µM to 100 µM.
-
Assay Plate Preparation: Add 1 µL of each dalfopristin dilution (or DMSO for a negative control) to individual wells of a 384-well plate.
-
Initiation: Add the plasmid DNA template to the master mix. Aliquot the complete reaction mix into the wells containing the dalfopristin dilutions.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for transcription and translation to occur.
-
Quantification: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a microplate reader.
-
Data Analysis: Plot the reporter signal against the logarithm of the dalfopristin concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Ribosome Binding Assay (Filter Binding)
This assay quantifies the direct binding of a radiolabeled antibiotic to ribosomes.
Objective: To determine the dissociation constant (Kd) of dalfopristin for the 50S ribosomal subunit.
Materials:
-
Purified 70S ribosomes or 50S subunits from a target bacterium (e.g., E. coli, S. aureus)
-
[³H]-Dalfopristin (radiolabeled)
-
Unlabeled ("cold") dalfopristin
-
Binding Buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose and glass fiber filters
-
Vacuum filtration manifold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Methodology:
-
Ribosome Activation: Incubate purified ribosomes in binding buffer at 37°C for 10 minutes to ensure they are active.
-
Binding Reactions:
-
Total Binding: Set up reactions containing a fixed concentration of [³H]-Dalfopristin and activated ribosomes in binding buffer.
-
Non-specific Binding: Set up parallel reactions that also include a large excess (e.g., 100-fold) of unlabeled dalfopristin. This will displace the specific binding of the radiolabeled drug.
-
Saturation Experiment: To determine Kd, use a fixed concentration of ribosomes and titrate with increasing concentrations of [³H]-Dalfopristin.
-
-
Incubation: Incubate all reaction tubes at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a stacked nitrocellulose/glass fiber filter under vacuum. Ribosomes and bound drug will be retained on the filter, while unbound drug passes through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding) - (Non-specific Binding).
-
For saturation experiments, plot specific binding against the concentration of [³H]-Dalfopristin. Fit the data to a one-site binding hyperbola to determine the Kd (the concentration of drug at which half of the receptors are occupied) and Bmax (the maximum number of binding sites).
-
Conclusion
This compound's mechanism of action is a paradigm of synergistic antibiotic activity. By targeting the highly conserved peptidyl transferase center of the bacterial ribosome, it not only directly interferes with the early stages of protein synthesis but also allosterically enhances the binding and inhibitory activity of its partner compound, quinupristin. This dual, cooperative blockade results in a potent bactericidal effect against many challenging Gram-positive pathogens. A thorough understanding of this intricate molecular mechanism, supported by quantitative binding data and detailed structural insights, is essential for combating antibiotic resistance and guiding the development of next-generation ribosome-targeting therapeutics.
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. Streptogramin A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 5. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Early In Vitro and In Vivo Studies of Dalfopristin Mesylate: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Abstract Dalfopristin mesylate, a semi-synthetic streptogramin antibiotic, constitutes the major component of the combination product Quinupristin/Dalfopristin (Q/D). This combination agent has demonstrated significant efficacy against a range of Gram-positive pathogens, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1] Early preclinical studies were pivotal in elucidating its mechanism of action, antimicrobial spectrum, and pharmacokinetic/pharmacodynamic profile. This technical guide provides a detailed overview of the foundational in vitro and in vivo research on Dalfopristin, presenting key quantitative data, experimental protocols, and visual diagrams of its molecular action and experimental workflows for researchers, scientists, and drug development professionals.
In Vitro Studies
Mechanism of Action
Dalfopristin functions as a potent inhibitor of bacterial protein synthesis.[1] It is administered in a 70:30 weight-to-weight ratio with Quinupristin, another streptogramin derived from pristinamycin (B1678112) IA.[2] While each component is individually bacteriostatic, their combination results in synergistic and often bactericidal activity.[2]
Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, which inhibits the early phase of protein synthesis by blocking peptidyl transfer.[2][3] This initial binding induces a conformational change in the ribosome that increases the binding affinity for Quinupristin by approximately 100-fold.[2][4] Quinupristin then binds to a nearby site on the 50S subunit, inhibiting the late phase of protein synthesis by preventing polypeptide chain elongation and causing the release of incomplete peptide chains.[2][3] This dual and synergistic mechanism is effective against many Gram-positive bacteria and is distinct from other antibiotic classes, which limits cross-resistance.[3]
References
Spectroscopic analysis of Dalfopristin mesylate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Dalfopristin mesylate, a crucial component of the synergistic antibiotic combination, Synercid. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presenting expected data in structured tables and illustrative diagrams to facilitate a deeper understanding of its structural characterization.
Dalfopristin is a semi-synthetic streptogramin antibiotic.[1] Chemically, it is a macrolide composed of a 23-membered polyunsaturated ring containing an oxazole (B20620) ring, a ketone, an enamide, a secondary alcohol, and a tertiary amine.[2] The mesylate salt enhances its solubility and suitability for pharmaceutical formulations. The combination of Dalfopristin with Quinupristin (a streptogramin B antibiotic) results in a potent bactericidal agent effective against various Gram-positive bacteria.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.
Experimental Protocol for NMR Analysis
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled ¹³C experiment is conducted to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Expected ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be complex due to the large number of protons in various chemical environments. The following table summarizes the anticipated chemical shifts (δ) for key protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.0 - 8.5 | d | 1H | Amide N-H |
| 6.5 - 7.5 | m | 4H | Olefinic protons |
| 5.0 - 5.5 | m | 2H | Protons adjacent to oxygen |
| 4.0 - 4.5 | m | 3H | Protons adjacent to nitrogen and oxygen |
| 3.0 - 3.5 | m | 6H | Protons of the diethylamino group and sulfone adjacent protons |
| 2.75 | s | 3H | Mesylate (-SO₃CH₃) |
| 2.0 - 2.5 | m | Aliphatic protons | |
| 1.0 - 1.5 | m | Aliphatic protons (including methyl groups of diethylamino) | |
| 0.8 - 1.0 | m | Methyl protons |
Expected ¹³C NMR Data
The ¹³C NMR spectrum will show a large number of signals corresponding to the carbon atoms in the Dalfopristin and mesylate moieties.
| Chemical Shift (δ, ppm) | Assignment |
| 190 - 210 | Ketone carbonyl |
| 160 - 175 | Ester and Amide carbonyls |
| 150 - 165 | Oxazole carbons |
| 120 - 140 | Olefinic carbons |
| 60 - 80 | Carbons bonded to oxygen |
| 40 - 60 | Carbons bonded to nitrogen and sulfur |
| 40.0 | Mesylate (-SO₃C H₃) |
| 10 - 40 | Aliphatic carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.
Experimental Protocol for IR Analysis
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Broad | O-H (alcohol), N-H (amide) stretching |
| 3000 - 2850 | Medium | C-H (aliphatic) stretching |
| 1735 - 1715 | Strong | C=O (ester) stretching |
| 1680 - 1630 | Strong | C=O (amide, ketone) stretching |
| 1650 - 1580 | Medium | C=C (alkene) stretching |
| 1350 - 1300 & 1175 - 1150 | Strong | S=O (sulfone) stretching |
| 1200 - 1000 | Strong | C-O, C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structure.
Experimental Protocol for Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
Instrumentation and Data Acquisition: Electrospray ionization (ESI) is a common technique for the analysis of large molecules like Dalfopristin. The sample solution is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Expected Mass Spectral Data
The molecular formula of Dalfopristin is C₃₄H₅₀N₄O₉S, with a monoisotopic mass of approximately 690.33 Da. The mesylate salt (CH₃SO₃H) has a molecular weight of 96.11 g/mol .
| m/z Value | Interpretation |
| 691.3377 | [M+H]⁺ (Protonated Dalfopristin) |
| 713.3196 | [M+Na]⁺ (Sodium adduct of Dalfopristin) |
| 787.35 | [M+H+CH₃SO₃H]⁺ (Protonated this compound) |
Fragmentation Pattern: The fragmentation of Dalfopristin in MS/MS experiments would likely involve the loss of the diethylaminoethylsulfonyl side chain, cleavage of the macrolide ring, and losses of small molecules like water and carbon monoxide.
Visualizations
Chemical Structure of this compound
Caption: Key functional groups of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
References
Dalfopristin Mesylate (CAS 112362-50-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfopristin (B1669780), a semi-synthetic streptogramin antibiotic, is a derivative of pristinamycin (B1678112) IIA. It is a critical component of the combination drug quinupristin (B39894)/dalfopristin (Synercid®), an intravenous antibiotic effective against serious infections caused by multi-drug resistant Gram-positive bacteria, notably vancomycin-resistant Enterococcus faecium (VREF). This technical guide provides an in-depth overview of dalfopristin mesylate, focusing on its chemical properties, mechanism of action, synthesis, analytical methodologies, pharmacokinetics, and clinical applications.
Chemical and Physical Properties
This compound is the methanesulfonate (B1217627) salt of dalfopristin, which enhances its solubility for intravenous administration. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 112362-50-2 |
| Molecular Formula | C35H54N4O12S2 |
| Molecular Weight | 787.0 g/mol |
| Appearance | White to slightly yellowish, hygroscopic powder |
| Solubility | Soluble in water, ethanol, and methanol |
Mechanism of Action
Dalfopristin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding event induces a conformational change in the ribosome, which significantly increases the affinity of quinupristin for its binding site on the ribosome. The synergistic action of dalfopristin and quinupristin forms a stable ternary complex with the ribosome, effectively blocking two key steps in protein elongation: peptide bond formation and the extrusion of the nascent polypeptide chain. This dual blockade leads to a bactericidal effect against many pathogens.[1][2]
Figure 1. Synergistic mechanism of action of dalfopristin and quinupristin.
Synthesis of Dalfopristin
Dalfopristin is synthesized from the naturally occurring antibiotic pristinamycin IIA. The process involves a stereoselective Michael-type addition of 2-(diethylamino)ethanethiol (B140849) to the dehydroproline ring of pristinamycin IIA, followed by oxidation of the resulting sulfide (B99878) to a sulfone.[1]
Experimental Protocol: Large-Scale Synthesis
This protocol is a representative example based on described industrial methods.
-
Michael Addition:
-
Dissolve pristinamycin IIA in a suitable organic solvent (e.g., dichloromethane).
-
Add 2-(diethylamino)ethanethiol to the solution.
-
The reaction is typically carried out at room temperature and monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion.
-
-
Oxidation:
-
To the reaction mixture containing the sulfide intermediate, add an aqueous solution of hydrogen peroxide and sodium tungstate. This two-phase system is reported to give improved yields for large-scale production.[1]
-
Stir the mixture vigorously to ensure efficient reaction between the phases.
-
Monitor the reaction for the complete conversion of the sulfide to the sulfone.
-
-
Work-up and Purification:
-
After the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude dalfopristin.
-
Purify the crude product by crystallization or chromatography to yield pure dalfopristin.
-
-
Salt Formation:
-
Dissolve the purified dalfopristin in a suitable solvent (e.g., acetone).
-
Add one molar equivalent of methanesulfonic acid to form the mesylate salt.
-
The this compound salt typically precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Figure 2. Workflow for the synthesis of this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is the primary analytical technique for the quantification of this compound in pharmaceutical formulations and biological matrices.
Experimental Protocol: HPLC Analysis
The following is a representative HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to a suitable value, e.g., 7.0), in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For Pharmaceutical Formulations: Accurately weigh and dissolve the formulation in the mobile phase to achieve a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be injected into the HPLC system.
-
-
Analysis: Inject the standards and samples, and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Pharmacokinetics
Dalfopristin is administered intravenously as part of the quinupristin/dalfopristin combination. It is rapidly metabolized and eliminated from the body.
Pharmacokinetic Parameters in Humans
| Parameter | Dalfopristin | Pristinamycin IIA (Active Metabolite) |
| Elimination Half-life (t½) | ~0.7 hours | ~1.5 hours |
| Volume of Distribution (Vd) | 0.24 - 0.30 L/kg | Not reported |
| Plasma Protein Binding | 11 - 26% | Not reported |
| Metabolism | Hydrolyzed to pristinamycin IIA | Further metabolized |
| Excretion | Primarily fecal (75-77%), with some renal excretion (15-19%) | Fecal and renal |
Data compiled from multiple sources.[2][3]
Clinical Applications
Quinupristin/dalfopristin is indicated for the treatment of serious or life-threatening infections associated with vancomycin-resistant Enterococcus faecium (VREF) bacteremia and for complicated skin and skin structure infections caused by susceptible strains of Staphylococcus aureus (methicillin-susceptible only) and Streptococcus pyogenes.
Clinical Efficacy in VREF Bacteremia
The clinical success of quinupristin/dalfopristin in treating VREF bacteremia varies depending on the site of infection.
| Site of Infection | Clinical Success Rate (%) |
| Urinary Tract | 88.9% |
| Skin and Soft Tissue | 72.2% |
| Catheter-related | 83.3% |
| Intra-abdominal | 58.9% |
| Bacteremia of Unknown Origin | 51.9% |
Data from a review of clinical trials.[3]
Mechanisms of Resistance
Bacterial resistance to dalfopristin can occur through several mechanisms:
-
Enzymatic Inactivation: Acetyltransferases, encoded by vat genes (e.g., vatD, vatE), can modify dalfopristin, preventing its binding to the ribosome.
-
Active Efflux: ATP-binding cassette (ABC) transporters, encoded by vga genes (e.g., vga(A), vga(B)), can actively pump the drug out of the bacterial cell.
-
Target Site Modification: Although less common for dalfopristin, alterations in the ribosomal binding site can reduce drug affinity.
Experimental Protocol: PCR Detection of Resistance Genes
This protocol provides a general framework for the detection of vat and vga resistance genes.
-
DNA Extraction:
-
Culture the bacterial isolate overnight on an appropriate agar (B569324) medium.
-
Harvest a single colony and suspend it in a lysis buffer.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard boiling lysis method.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance genes (vat and vga).
-
Add the extracted genomic DNA to the master mix.
-
Perform PCR using the following general cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide). The presence of a band of the expected size indicates the presence of the resistance gene.
-
Figure 3. Logical relationships in dalfopristin resistance mechanisms.
Conclusion
This compound, in combination with quinupristin, remains a valuable therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive pathogens. Its unique synergistic mechanism of action and proven clinical efficacy underscore its importance in the current landscape of antimicrobial resistance. This technical guide provides a foundational resource for researchers and drug development professionals working with this important antibiotic. Further research into overcoming resistance mechanisms and developing new streptogramin derivatives will be crucial for extending the clinical utility of this class of antibiotics.
References
The Streptogramin Class of Antibiotics: A Technical Guide for Researchers
Introduction: Streptogramin antibiotics are a unique class of antimicrobial agents characterized by their synergistic action and efficacy against multidrug-resistant Gram-positive bacteria. First discovered decades ago, their clinical significance has grown with the rise of challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). This technical guide provides an in-depth overview of the streptogramin class, focusing on their core chemical structures, mechanism of action, synergistic properties, and the experimental methodologies used to evaluate their activity.
Streptogramins are produced as secondary metabolites by various species of Streptomyces.[1] They are comprised of two structurally distinct groups: Group A streptogramins, which are polyunsaturated macrolactones, and Group B streptogramins, which are cyclic hexadepsipeptides.[1][2] While each component individually exhibits bacteriostatic activity, their combination results in a potent, often bactericidal, effect.[2][3] This synergistic relationship is a hallmark of the streptogramin class and is crucial for their therapeutic efficacy.[4]
This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of streptogramin antibiotics. It summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental pathways to facilitate further research and development in this critical area of antimicrobial therapy.
Data Presentation
In Vitro Activity of Streptogramin Antibiotics
The in vitro activity of streptogramin antibiotics is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values for quinupristin/dalfopristin and pristinamycin (B1678112) against a range of clinically relevant Gram-positive bacteria.
Table 1: In Vitro Activity of Quinupristin/Dalfopristin Against Selected Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 2,968 | - | 0.5 | 0.5 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 2,197 | - | 1.0 | 1.0 |
| Streptococcus pneumoniae | 4,626 | - | - | 0.75 |
| Enterococcus faecium (Vancomycin-Resistant, VRE) | 1,257 | - | 1.0 | 2.0 |
Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.
Table 2: In Vitro Activity of Pristinamycin Against Selected Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Varies | 0.125 - 2 | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | 150 | 0.125 - 0.75 | 0.5 | 0.5 |
| Streptococcus pneumoniae | Varies | 0.12 - 1 | 0.5 | 1.0 |
| Streptococcus pyogenes (Group A) | Varies | 0.016 - 0.5 | 0.125 | 0.25 |
| Enterococcus faecalis | Varies | 0.25 - >3.12 | >3.12 | >3.12 |
| Enterococcus faecium | Varies | ≤1.56 | - | - |
Data compiled from multiple sources.[2] MIC values can vary based on testing methodology and specific strains.
Pharmacokinetic Parameters of Streptogramin Antibiotics
The pharmacokinetic profiles of streptogramins are essential for determining appropriate dosing regimens to ensure therapeutic efficacy. The following tables summarize key pharmacokinetic parameters for quinupristin/dalfopristin and oral pristinamycin in humans.
Table 3: Pharmacokinetic Parameters of Quinupristin/Dalfopristin in Humans (Intravenous Administration)
| Parameter | Quinupristin | Dalfopristin |
| Maximum Plasma Concentration (Cmax) | 2.3 - 2.7 mg/L | 6.1 - 8.2 mg/L |
| Area Under the Curve (AUC) | 2.7 - 3.3 mg·h/L | 6.5 - 7.7 mg·h/L |
| Volume of Distribution (Vd) | 0.46 - 0.54 L/kg | 0.24 - 0.30 L/kg |
| Protein Binding | 55 - 78% | 11 - 26% |
| Elimination Half-life (t½) | 0.7 - 1.3 hours | 0.7 - 1.3 hours |
| Primary Route of Excretion | Feces (75-77%) | Feces (75-77%) |
Data is for a single 7.5 mg/kg dose.[5][6]
Table 4: Pharmacokinetic Parameters of Oral Pristinamycin in Humans (Single 2g Dose)
| Parameter | Pristinamycin IA (PIA) | Pristinamycin IIA (PIIA) |
| Time to Maximum Concentration (Tmax) | 3.25 ± 1.80 h | 3.08 ± 1.98 h |
| Maximum Plasma Concentration (Cmax) | 0.760 ± 0.427 mg/L | 0.581 ± 0.285 mg/L |
| Elimination Half-life (t½) | 4.03 ± 2.77 h | 2.83 ± 0.75 h |
Data from a study with six patients.[3][7][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[4][9][10][11]
1. Preparation of Materials:
- Sterile 96-well microtiter plates (U- or V-bottom).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Streptogramin antibiotic stock solution of known concentration.
- Bacterial inoculum standardized to 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
- Sterile diluent (e.g., saline or CAMHB).
2. Procedure:
- Serial Dilution of Antibiotic:
- Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
- In the first well of a row, add 100 µL of the antibiotic stock solution at twice the highest desired final concentration.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic. This creates a gradient of antibiotic concentrations.
- Inoculation:
- Prepare the bacterial inoculum by suspending colonies from a fresh agar (B569324) plate in sterile saline to match a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after adding 100 µL.
- Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control well.
- Controls:
- Growth Control: A well containing CAMHB and the bacterial inoculum but no antibiotic.
- Sterility Control: A well containing only CAMHB to ensure no contamination.
- Incubation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Ribosome Binding Assay using Nitrocellulose Filter Binding
This assay is used to determine the binding affinity of streptogramins to the bacterial ribosome. It relies on the principle that ribosomes, being large ribonucleoprotein complexes, are retained by nitrocellulose filters, whereas smaller molecules like unbound antibiotics pass through.
1. Preparation of Materials:
- Purified 70S bacterial ribosomes.
- Radiolabeled streptogramin antibiotic (e.g., [³H]-quinupristin or [¹⁴C]-dalfopristin).
- Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and DTT).
- Wash buffer (same as binding buffer).
- Nitrocellulose filters (0.45 µm pore size).
- Vacuum filtration apparatus.
- Scintillation counter and scintillation fluid.
2. Procedure:
- Binding Reaction:
- In a microcentrifuge tube, combine a fixed concentration of purified 70S ribosomes with increasing concentrations of the radiolabeled streptogramin in binding buffer.
- Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).
- Filtration:
- Pre-soak the nitrocellulose filters in wash buffer.
- Assemble the vacuum filtration apparatus with a filter.
- Apply the binding reaction mixture to the filter under gentle vacuum.
- Wash the filter with a defined volume of cold wash buffer to remove unbound antibiotic.
- Quantification:
- After washing, remove the filter and place it in a scintillation vial.
- Add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of antibiotic bound to the ribosomes.
3. Data Analysis:
- Plot the amount of bound antibiotic as a function of the free antibiotic concentration.
- The data can be fitted to a binding isotherm (e.g., the Langmuir equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
In Vivo Efficacy Assessment in a Murine Sepsis Model
This protocol describes a murine model of sepsis induced by cecal ligation and puncture (CLP), a standard model for evaluating the in vivo efficacy of antibiotics against polymicrobial infections.[5][12][13][14][15]
1. Animal Model and Sepsis Induction:
- Use specific pathogen-free mice (e.g., male CD-1 or C57BL/6), acclimated to the laboratory environment.
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Perform a midline laparotomy to expose the cecum.
- Ligate the cecum below the ileocecal valve with a silk suture.
- Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
- Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
- Provide fluid resuscitation with sterile saline subcutaneously.
2. Antibiotic Treatment and Monitoring:
- At a specified time post-CLP (e.g., 1-4 hours), administer the streptogramin antibiotic (and control antibiotics) via an appropriate route (e.g., intravenous or intraperitoneal).
- Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, altered respiration) and survival over a defined period (e.g., 7 days).
3. Outcome Measures:
- Survival: Record the number of surviving animals in each treatment group at specified time points.
- Bacterial Load: At a predetermined endpoint, euthanize a subset of animals and collect blood and peritoneal lavage fluid for quantitative bacterial culture (colony-forming units, CFU).
- Inflammatory Markers: Measure cytokine levels (e.g., TNF-α, IL-6) in plasma or peritoneal fluid using ELISA.
4. Data Analysis:
- Compare the survival curves of the different treatment groups using statistical methods such as the log-rank test.
- Analyze differences in bacterial load and inflammatory markers between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
Caption: Mechanism of action of streptogramin antibiotics on the bacterial ribosome.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Single oral dose pharmacokinetics of the two main components of pristinamycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. MIC determination by broth microdilution. [bio-protocol.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. imquestbio.com [imquestbio.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalfopristin mesylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and mechanism of action of dalfopristin (B1669780) mesylate, a critical component of the synergistic antibiotic combination, quinupristin (B39894)/dalfopristin.
Core Physicochemical Data
The following table summarizes the key quantitative data for dalfopristin mesylate.
| Property | Value | Source(s) |
| Molecular Weight | 787.0 g/mol | [1] |
| 786.95 g/mol | [2][3] | |
| Chemical Formula | C₃₅H₅₄N₄O₁₂S₂ | [2][3] |
| C₃₄H₅₁N₄O₉S • CH₃SO₃ | [1][4] |
Mechanism of Action: Synergistic Inhibition of Bacterial Protein Synthesis
Dalfopristin, a streptogramin A antibiotic, exhibits a synergistic bactericidal effect when combined with quinupristin, a streptogramin B antibiotic.[5] Both compounds target the 50S subunit of the bacterial ribosome, but at different stages of protein synthesis, leading to a more potent inhibition than either agent alone.[6][7][8]
Dalfopristin binds to the peptidyl transferase center on the 50S ribosomal subunit.[9] This binding induces a conformational change in the ribosome that significantly increases the binding affinity of quinupristin.[6][9][10] Dalfopristin's action directly interferes with peptide bond formation, thus inhibiting the early phase of protein synthesis.[7][11]
Following the conformational change induced by dalfopristin, quinupristin binds to a nearby site on the 50S ribosomal subunit.[10] This action blocks the elongation of the polypeptide chain and can lead to the release of incomplete peptide chains.[5][8][10] The combined actions of dalfopristin and quinupristin result in a stable drug-ribosome complex that effectively halts protein synthesis, leading to bacterial cell death.[6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
The following is a representative protocol for the simultaneous determination of dalfopristin and quinupristin in biological matrices, based on established methodologies.
1. Objective: To quantify the concentration of dalfopristin and its synergistic partner, quinupristin, in plasma samples.
2. Materials and Reagents:
-
This compound and Quinupristin reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Sample Preparation (Solid-Phase Extraction):
-
a. Condition the SPE cartridge with methanol followed by ultrapure water.
-
b. Load 1 mL of plasma sample onto the conditioned cartridge.
-
c. Wash the cartridge with a weak organic solvent to remove interferences.
-
d. Elute dalfopristin and quinupristin with a strong organic solvent (e.g., methanol or acetonitrile).
-
e. Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
f. Reconstitute the residue in the mobile phase for HPLC analysis.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength optimized for both analytes (typically in the range of 210-260 nm).
-
Injection Volume: 20 µL
6. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of dalfopristin and quinupristin into drug-free plasma.
-
Process the calibration standards alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area of each analyte against its concentration.
-
Determine the concentration of dalfopristin and quinupristin in the unknown samples by interpolating their peak areas from the calibration curve.
References
- 1. agscientific.com [agscientific.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 6. Dalfopristin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 10. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 11. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dalfopristin from Pristinamycin IIA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalfopristin, a semi-synthetic streptogramin antibiotic, is a crucial component of the synergistic combination drug Quinupristin/Dalfopristin (Synercid®). This combination is effective against a range of multidrug-resistant Gram-positive bacteria. Dalfopristin is derived from Pristinamycin IIA, a natural product of Streptomyces pristinaespiralis. This technical guide provides a comprehensive overview of the core synthetic process for transforming Pristinamycin IIA into Dalfopristin, focusing on the key chemical transformations, experimental protocols, and relevant quantitative data. The synthesis primarily involves a stereoselective Michael-type addition followed by an oxidation reaction. This document details the methodologies for these critical steps, offering insights into reaction conditions, purification techniques, and analytical characterization.
Introduction
Pristinamycin IIA is a member of the streptogramin A group of antibiotics.[1] Its chemical structure features a polyunsaturated macrolactone ring. The semi-synthetic modification of Pristinamycin IIA to Dalfopristin enhances its pharmacological properties, particularly when used in combination with the streptogramin B component, Quinupristin. The synthesis of Dalfopristin from Pristinamycin IIA is a targeted chemical modification process designed to introduce a sulfonyl-containing side chain, which is crucial for its bioactivity.[2][3]
The overall synthetic strategy is a two-step process:
-
Stereoselective Michael-type Addition: This initial step involves the addition of 2-diethylaminoethanethiol to the conjugated double bond within the dehydroproline ring of Pristinamycin IIA.[2] This reaction creates a thioether intermediate.
-
Oxidation: The sulfur atom in the newly introduced side chain is then oxidized to a sulfone.[2] This transformation is critical for the final biological activity of Dalfopristin.
This guide will delve into the specifics of these two core reactions, providing detailed protocols and data to aid researchers in the field.
Chemical Synthesis Pathway
The conversion of Pristinamycin IIA to Dalfopristin is a well-defined synthetic route. The following diagram illustrates the key chemical transformations.
Caption: Chemical synthesis pathway of Dalfopristin from Pristinamycin IIA.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of Dalfopristin.
Step 1: Synthesis of the Thioether Intermediate via Michael Addition
This procedure describes the stereoselective addition of 2-diethylaminoethanethiol to Pristinamycin IIA.
Materials:
-
Pristinamycin IIA
-
2-diethylaminoethanethiol
-
Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Pristinamycin IIA is dissolved in an anhydrous, inert solvent under an inert gas atmosphere.
-
To this solution, 2-diethylaminoethanethiol is added dropwise at a controlled temperature (typically ambient temperature).
-
The reaction mixture is stirred for a period of 2 to 6 hours, while being monitored by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) to track the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted thiol and other water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude thioether intermediate.
-
The crude product may be used directly in the next step or purified further by column chromatography if necessary.
Step 2: Oxidation of the Thioether Intermediate to Dalfopristin
This section details two common methods for the oxidation of the thioether intermediate to the final sulfone product, Dalfopristin.
This was one of the initial methods developed for the oxidation step.[2]
Materials:
-
Thioether intermediate from Step 1
-
Ruthenium dioxide (catalytic amount)
-
Sodium periodate (B1199274)
-
Solvent system (e.g., a mixture of a chlorinated solvent and water)
Procedure:
-
The thioether intermediate is dissolved in a suitable solvent mixture.
-
A catalytic amount of ruthenium dioxide is added to the solution.
-
Sodium periodate is then added portion-wise to the reaction mixture.
-
The reaction is stirred at ambient temperature and monitored for completion.
-
After the reaction is complete, the mixture is filtered to remove the ruthenium salts.
-
The filtrate is then subjected to an aqueous work-up to remove any remaining inorganic salts.
-
The organic layer is dried and the solvent evaporated to yield crude Dalfopristin.
This method is preferred for large-scale production due to its improved yield and more environmentally benign reagents.[2]
Materials:
-
Thioether intermediate from Step 1
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate (B81510) (catalytic amount)
-
Two-phase solvent system (e.g., Dichloromethane and water)
-
Phase-transfer catalyst (optional, but can enhance reaction rate)
Procedure:
-
The thioether intermediate is dissolved in a suitable organic solvent.
-
An aqueous solution of sodium tungstate is added, creating a two-phase system.
-
Hydrogen peroxide is added dropwise to the stirred biphasic mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
The reaction is vigorously stirred for several hours until the oxidation is complete, as determined by chromatographic monitoring.
-
The two phases are separated, and the organic layer is washed with an aqueous solution of a reducing agent (e.g., sodium sulfite) to quench any unreacted peroxide.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford crude Dalfopristin.
Purification and Characterization
Purification of the final product is crucial to obtain Dalfopristin of high purity suitable for pharmaceutical use.
Purification by Macroporous Resin Chromatography
A highly effective method for the purification of Dalfopristin on an industrial scale involves the use of macroporous resins.[4]
Protocol:
-
Resin Selection and Preparation: A suitable macroporous resin, such as H-60, is packed into a column and equilibrated with the appropriate buffer.[4]
-
Loading: The crude Dalfopristin, dissolved in a suitable solvent, is loaded onto the column at a controlled flow rate. The maximum loading amount for H-60 resin has been reported to be 20 mg/mL.[4]
-
Washing: The column is washed with a low-concentration organic solvent solution to remove non-polar impurities.
-
Elution: Dalfopristin is eluted from the column using a specific solvent system. A reported effective eluent is 12% acetonitrile (B52724) in an aqueous solution of methanesulfonic acid at a pH of 3.0.[4]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure Dalfopristin.
-
Product Isolation: The pure fractions are combined, and the solvent is removed to yield Dalfopristin with a purity of over 99.5%.[4]
Characterization
The identity and purity of the synthesized Dalfopristin should be confirmed using a variety of analytical techniques.
| Parameter | Method | Expected Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | > 99.5%[4] |
| Identity | Mass Spectrometry (MS) | Confirmation of the molecular weight (690.85 g/mol ). |
| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Spectra consistent with the known structure of Dalfopristin. |
| Functional Groups | Infrared (IR) Spectroscopy | Presence of characteristic absorption bands for sulfone, ester, amide, and hydroxyl groups. |
Experimental Workflow and Logical Relationships
The following diagram provides a high-level overview of the entire process, from starting material to the final purified product.
Caption: Overall experimental workflow for the synthesis and purification of Dalfopristin.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the synthesis and purification of Dalfopristin.
| Parameter | Value | Reference |
| Starting Material | Pristinamycin IIA | [2] |
| Reagent for Michael Addition | 2-diethylaminoethanethiol | [2] |
| Preferred Oxidation System | Hydrogen peroxide / Sodium tungstate | [2] |
| Purification Method | Macroporous Resin Chromatography (H-60) | [4] |
| Max. Resin Loading Capacity | 20 mg/mL | [4] |
| Elution Solvent | 12% ACN in aq. MeSO₃H (pH 3.0) | [4] |
| Final Purity | > 99.5% | [4] |
| Desorption Rate from Resin | > 90% | [4] |
| Molecular Weight | 690.85 g/mol | [5] |
Conclusion
The semi-synthesis of Dalfopristin from Pristinamycin IIA is a robust and scalable process that is critical for the production of this important antibiotic. The two-step synthesis, involving a Michael addition and subsequent oxidation, can be optimized for high yield and purity. The use of hydrogen peroxide and sodium tungstate for the oxidation step represents a significant improvement for large-scale manufacturing. Furthermore, the implementation of macroporous resin chromatography allows for efficient purification to meet the stringent requirements for pharmaceutical-grade active ingredients. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to understand and potentially implement the synthesis of Dalfopristin.
References
- 1. mdpi.com [mdpi.com]
- 2. Dalfopristin - Wikipedia [en.wikipedia.org]
- 3. Studies Towards the Synthesis of Pristinamycin II A: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
The Core Mechanism of Dalfopristin Mesylate: An In-depth Technical Guide to its Role as a Peptidyl Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalfopristin (B1669780), a semi-synthetic streptogramin A antibiotic, plays a crucial role in combating severe bacterial infections, particularly those caused by multi-drug resistant Gram-positive pathogens. Administered in a synergistic combination with quinupristin (B39894) (a streptogramin B), this antibiotic duo, known as Synercid, targets the bacterial ribosome to inhibit protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanism underlying dalfopristin's inhibitory action on the peptidyl transferase center (PTC) of the 50S ribosomal subunit. It delves into the structural basis of its binding, the conformational changes it induces, and its synergistic interplay with quinupristin. Furthermore, this guide presents available quantitative data on its antibacterial efficacy and outlines detailed experimental protocols for studying its interaction with the bacterial ribosome.
Introduction: The Streptogramin A Class and Dalfopristin's Place
Dalfopristin is a derivative of pristinamycin (B1678112) IIA.[1] Alone, it exhibits bacteriostatic activity; however, when combined with quinupristin in a 70:30 ratio, the combination becomes bactericidal.[1] This synergistic action is central to its clinical efficacy. Dalfopristin's primary target is the bacterial 50S ribosomal subunit, a critical component of the protein synthesis machinery.[2][3] By binding to this subunit, dalfopristin directly interferes with the elongation phase of protein synthesis.[2]
Mechanism of Action: Inhibition of Peptidyl Transferase
The core function of dalfopristin is the inhibition of the peptidyl transferase activity of the ribosome. This is achieved through a multi-faceted mechanism involving direct binding to the peptidyl transferase center (PTC), induction of conformational changes, and synergistic enhancement of quinupristin binding.
Binding to the 50S Ribosomal Subunit
Dalfopristin binds to the 23S rRNA within the peptidyl transferase center of the 50S ribosomal subunit.[1][4] This binding site is in close proximity to the A-site and P-site, the locations where aminoacyl-tRNA and peptidyl-tRNA molecules bind during protein synthesis.[5] Crystallographic studies have revealed that dalfopristin's binding pocket partially overlaps with that of other antibiotics targeting the PTC, such as chloramphenicol.[6]
Allosteric Modulation and Conformational Changes
The binding of dalfopristin induces a significant conformational change in the 50S ribosomal subunit.[3] This allosteric modulation is a key aspect of its mechanism and has two major consequences:
-
Enhanced Quinupristin Binding: The conformational change induced by dalfopristin increases the binding affinity of quinupristin to its own site on the 50S subunit by a factor of approximately 100.[2][4] This enhanced binding of quinupristin, which blocks the polypeptide exit tunnel, is the basis for the synergistic bactericidal activity of the combination.[1]
-
Inhibition of Peptide Bond Formation: By altering the conformation of the PTC, dalfopristin directly hinders the catalytic activity required for peptide bond formation.[2] It interferes with the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the nascent polypeptide chain from elongating.[2]
The following diagram illustrates the synergistic mechanism of dalfopristin and quinupristin:
Quantitative Data
While specific IC50 values for dalfopristin's direct inhibition of peptidyl transferase and Kd values for its binding to the ribosome are not widely available in the public domain, the antibacterial efficacy of the quinupristin/dalfopristin combination has been extensively studied. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of quinupristin/dalfopristin against various Gram-positive bacteria.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | - | 1 |
| Staphylococcus aureus (Methicillin-resistant) | - | 1 |
| Staphylococcus epidermidis | - | 1 |
| Streptococcus pneumoniae | - | 1 |
| Streptococcus pyogenes | - | 1 |
| Enterococcus faecium (Vancomycin-resistant) | ≤1 | - |
| Data compiled from multiple sources. |
Experimental Protocols
The study of dalfopristin's interaction with the ribosome involves a variety of biochemical and biophysical techniques. Below are detailed, generalized protocols for key experiments.
In Vitro Peptidyl Transferase Inhibition Assay (Puromycin Reaction)
This assay measures the ability of an antibiotic to inhibit the formation of a peptide bond between a peptidyl-tRNA analog at the P-site and puromycin (B1679871) (an aminoacyl-tRNA analog) at the A-site.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits
-
[³H]-N-acetyl-Phe-tRNA (P-site substrate)
-
Poly(U) mRNA
-
Puromycin
-
Dalfopristin mesylate stock solution
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)
-
Scintillation fluid and vials
-
Ethyl acetate (B1210297)
-
0.1 M NaOH
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, poly(U) mRNA, and purified ribosomes.
-
P-site Substrate Binding: Add [³H]-N-acetyl-Phe-tRNA to the reaction mixture and incubate at 37°C for 15 minutes to allow binding to the P-site.
-
Inhibitor Incubation: Add varying concentrations of this compound (or a vehicle control) to the reaction tubes and incubate for 10 minutes at room temperature.
-
Peptidyl Transfer Reaction: Initiate the reaction by adding puromycin to each tube. Incubate at 37°C for 30 minutes.
-
Reaction Quenching and Extraction: Stop the reaction by adding 0.1 M NaOH. Extract the [³H]-N-acetyl-Phe-puromycin product by adding ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Quantification: Transfer an aliquot of the ethyl acetate (organic) phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the dalfopristin concentration to determine the IC50 value.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay determines the binding affinity (Kd) of a radiolabeled ligand (or a competitor) to the ribosome.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled dalfopristin (e.g., [³H]-dalfopristin) or a suitable radiolabeled competitor
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filter apparatus
-
Wash buffer (same as binding buffer)
-
Scintillation fluid and vials
Protocol:
-
Reaction Setup: In a series of tubes, add a fixed concentration of purified ribosomes and a fixed concentration of radiolabeled dalfopristin.
-
Competition: Add increasing concentrations of unlabeled dalfopristin to the tubes. Include a control with no unlabeled dalfopristin.
-
Incubation: Incubate the reaction mixtures at room temperature for 30 minutes to reach binding equilibrium.
-
Filtration: Quickly filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. The ribosomes and any bound ligand will be retained on the filter.
-
Washing: Wash each filter with cold wash buffer to remove unbound radioligand.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled dalfopristin concentration. Fit the data to a competition binding equation to determine the Ki, which can be used to calculate the Kd.
Cryo-Electron Microscopy (Cryo-EM) of the Dalfopristin-Ribosome Complex
This technique provides high-resolution structural information about the binding of dalfopristin to the ribosome.
Materials:
-
Highly purified 70S ribosomes
-
This compound
-
Cryo-EM grids (e.g., copper grids with a holey carbon film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-electron microscope
-
Image processing software
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-dalfopristin complex solution to a glow-discharged cryo-EM grid.
-
Vitrification: Blot the grid to create a thin film of the solution and then rapidly plunge-freeze it in liquid ethane. This process vitrifies the sample, preserving the native structure of the complex.
-
Data Collection: Transfer the vitrified grid to a cryo-electron microscope and collect a large dataset of images at different tilt angles.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the dalfopristin-bound ribosome.
-
Model Building and Analysis: Fit atomic models of the ribosome and dalfopristin into the cryo-EM density map to visualize the binding site and interactions in detail.
Conclusion
This compound's role as a peptidyl transferase inhibitor is a cornerstone of its antibacterial activity. By binding to the 50S ribosomal subunit, it not only directly obstructs the catalytic center for peptide bond formation but also allosterically enhances the binding of its synergistic partner, quinupristin. This dual mechanism of action makes the quinupristin-dalfopristin combination a potent weapon against challenging Gram-positive infections. The experimental approaches detailed in this guide provide a framework for further investigation into the nuanced interactions of streptogramin antibiotics with the bacterial ribosome, which is essential for the development of next-generation antimicrobial agents.
References
- 1. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl transferase substrate specificity with nonaromatic aminoacyl analogues of puromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dalfopristin Mesylate in Microbiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfopristin (B1669780) mesylate is a semi-synthetic antibiotic belonging to the streptogramin A class. It is used in combination with quinupristin (B39894) (a streptogramin B antibiotic) in a 70:30 ratio, respectively, under the trade name Synercid®. This combination exhibits synergistic bactericidal activity against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). Dalfopristin exerts its effect by binding to the 50S subunit of the bacterial ribosome, inhibiting the early phase of protein synthesis.[1] The synergistic action with quinupristin, which inhibits the late phase of protein synthesis, leads to a stable drug-ribosome complex, ultimately resulting in bacterial cell death.[2][3][4][5] These application notes provide detailed experimental protocols for the microbiological evaluation of dalfopristin mesylate, focusing on susceptibility testing, synergy analysis, and the investigation of resistance mechanisms.
Mechanism of Action Signaling Pathway
The synergistic mechanism of action of dalfopristin and quinupristin involves sequential binding to the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dalfopristin Mesylate in Bacterial Protein Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfopristin mesylate is a semi-synthetic antibiotic belonging to the streptogramin A group. It is a potent inhibitor of bacterial protein synthesis and is a component of the combination antibiotic Synercid®, where it is used synergistically with quinupristin, a streptogramin B antibiotic. This combination is highly effective against a range of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1] this compound exerts its antibiotic effect by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the early stages of protein synthesis.[1][2] These application notes provide detailed methodologies for utilizing this compound in common bacterial protein synthesis assays.
Mechanism of Action
This compound targets the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. Its binding to the A- and P-sites within the PTC obstructs the correct positioning of aminoacyl-tRNA, thereby inhibiting peptide bond formation and halting the elongation of the polypeptide chain.[3][4]
A key feature of Dalfopristin's mechanism is its synergistic interaction with Quinupristin. The binding of Dalfopristin induces a conformational change in the 50S ribosomal subunit that significantly increases the binding affinity of Quinupristin to its nearby binding site. This dual action at different stages of protein synthesis—Dalfopristin inhibiting the early phase and Quinupristin the late phase—results in a potent bactericidal effect that is greater than the sum of their individual activities.
Caption: Dalfopristin binds to the PTC, enhancing Quinupristin binding and inhibiting protein synthesis.
Data Presentation
The majority of available in vitro activity data for Dalfopristin is for its combination with Quinupristin (Synercid®). The following tables summarize the minimum inhibitory concentration (MIC) values for this combination against key Gram-positive pathogens.
Table 1: In Vitro Activity of Quinupristin/Dalfopristin against Staphylococcus aureus
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 | 1.0[4][5] |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 1.0[4][6] |
Table 2: In Vitro Activity of Quinupristin/Dalfopristin against Enterococcus faecium
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Vancomycin-Susceptible E. faecium | 0.5 | 1.5 |
| Vancomycin-Resistant E. faecium (VREF) | 1.0 | 1.0[6] |
Table 3: In Vitro Activity of Quinupristin/Dalfopristin against Streptococcus pneumoniae
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Penicillin-Susceptible S. pneumoniae | 0.5 | 1.0 |
| Penicillin-Resistant S. pneumoniae | 0.75[6] | 1.0[5] |
Note on IC50 and Kd Values: As of the latest review, specific IC50 values for this compound's inhibition of bacterial protein synthesis and its dissociation constant (Kd) for ribosomal binding are not widely reported in publicly available literature. The focus of most studies has been on the synergistic combination with Quinupristin.
Experimental Protocols
Protocol 1: In Vitro Transcription/Translation (IVTT) Assay for Protein Synthesis Inhibition
This protocol describes a cell-free assay to determine the inhibitory effect of this compound on bacterial protein synthesis using an E. coli S30 extract system.
References
- 1. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Protein Synthesis by Polypeptide Antibiotics II. In Vitro Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dalfopristin Mesylate for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dalfopristin (B1669780) mesylate as a tool for investigating antibiotic resistance mechanisms. Dalfopristin, a streptogramin A antibiotic, in combination with the streptogramin B component quinupristin (B39894), offers a unique synergistic mechanism of action, making it a valuable agent for studying bacterial protein synthesis and a variety of resistance pathways.
Mechanism of Action
Dalfopristin mesylate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S rRNA of the 50S ribosomal subunit, specifically at the peptidyl transferase center.[1][2] This binding event induces a conformational change in the ribosome, which significantly enhances the binding affinity of quinupristin, its synergistic partner, by approximately 100-fold.[1][2] While dalfopristin itself is bacteriostatic and primarily inhibits the early phase of protein synthesis by interfering with peptide bond formation, its combination with quinupristin, which blocks the late phase of protein synthesis and leads to the release of incomplete peptide chains, results in a potent bactericidal effect.[1][3][2][4]
Signaling Pathway of Synergistic Action
Caption: Synergistic action of dalfopristin and quinupristin on the bacterial ribosome.
Mechanisms of Resistance
Bacterial resistance to dalfopristin, often in the context of quinupristin-dalfopristin, can occur through several mechanisms:
-
Target Site Modification: Methylation of the 23S rRNA binding site, commonly mediated by erm (erythromycin ribosome methylation) genes, can reduce the binding affinity of quinupristin, thereby diminishing the synergistic bactericidal activity.[5][6][7]
-
Enzymatic Inactivation: Acetylation of dalfopristin by virginiamycin acetyltransferases, encoded by vat or sat genes (e.g., vatD, vatE, satA, satG), prevents the antibiotic from binding to the ribosome.[8][9][10]
-
Active Efflux: Efflux pumps can actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Quinupristin/Dalfopristin
The following table summarizes the MIC values for quinupristin/dalfopristin against a range of susceptible and resistant Gram-positive bacteria.
| Bacterial Species | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 0.5 | ≤1.0 | [11][12] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 1.0 | ≤1.0 | [11][12] |
| Staphylococcus epidermidis | - | - | ≤1.0 | - | [11] |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | 0.75 | - | [12] |
| Streptococcus pneumoniae | Penicillin-Resistant | - | 0.75 | - | [12] |
| Enterococcus faecium | Vancomycin-Susceptible | - | - | - | [13] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 1.0 | - | [12] |
| Enterococcus faecalis | - | - | - | Generally Resistant | [14] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Time-Kill Assay Data for Quinupristin/Dalfopristin against Staphylococcus aureus
This table presents representative data from time-kill assays, demonstrating the bactericidal activity of quinupristin/dalfopristin against S. aureus.
| Strain | Quinupristin/Dalfopristin Conc. (mg/L) | Initial Inoculum (log10 CFU/mL) | Log10 CFU/mL Reduction at 4h | Log10 CFU/mL Reduction at 24h | Percent Survival at 24h | Reference(s) |
| S. aureus F31 (Normal MBC) | 2 | ~6 | 1.6 | 3.4 | 0.04% | [15] |
| S. aureus F457 (Raised MBC) | 2 | ~6 | 1.4 | 1.2 | 5.9% | [15] |
| MRSA (Clindamycin-Susceptible) | 10 | ~6.2 | - | ≥3.0 | <0.1% | [16] |
| MRSA (Clindamycin-Resistant) | 10 | ~6.2 | - | <3.0 | >0.1% | [16] |
MBC: Minimum Bactericidal Concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[16]
Experimental Protocols
Experimental Workflow
Caption: A generalized workflow for investigating dalfopristin resistance mechanisms.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (or quinupristin/dalfopristin 70:30)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare Antibiotic Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This protocol determines the rate of bacterial killing by dalfopristin over time.
Materials:
-
This compound (or quinupristin/dalfopristin)
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
Procedure:
-
Prepare Inoculum: Grow the bacterial strain to the logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Antibiotic Concentrations: Prepare tubes with CAMHB containing dalfopristin at various concentrations (e.g., 1x, 4x, 10x MIC).[16]
-
Inoculation: Inoculate the tubes with the prepared bacterial suspension. Include a growth control tube without antibiotic.
-
Incubation: Incubate the tubes at 35°C with constant shaking.
-
Sampling: At specified time points (e.g., 0, 1, 3, 6, 8, 12, and 24 hours), remove an aliquot from each tube.[16]
-
Serial Dilution and Plating: Perform serial dilutions of the samples in sterile saline and plate onto TSA plates.
-
Colony Counting: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and antibiotic concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[16]
Ribosome Binding Assay
This protocol is a conceptual outline for a filter-binding assay to assess the interaction of dalfopristin with bacterial ribosomes.
Materials:
-
Radiolabeled ([³H] or [¹⁴C]) this compound
-
Purified bacterial 70S ribosomes or 50S subunits
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Ribosome Preparation: Isolate and purify 70S ribosomes or 50S subunits from the bacterial strain of interest.
-
Binding Reaction: In a microcentrifuge tube, combine the purified ribosomes, radiolabeled dalfopristin, and binding buffer. Incubate at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Competition Assay (Optional): To determine binding specificity, perform competition experiments by adding an excess of unlabeled dalfopristin or other ribosome-targeting antibiotics.
-
Filtration: Quickly filter the reaction mixture through a nitrocellulose filter under vacuum. Ribosome-bound dalfopristin will be retained on the filter, while unbound dalfopristin will pass through.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of bound dalfopristin and determine binding constants (e.g., Kd).
Analysis of Resistance Gene Expression
This protocol provides a general framework for quantifying the expression of resistance genes (e.g., erm, vat) in response to dalfopristin exposure using Reverse Transcription Quantitative PCR (RT-qPCR).
Materials:
-
Bacterial culture
-
This compound
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers specific for the resistance gene(s) of interest and a housekeeping gene (for normalization)
-
qPCR instrument
Procedure:
-
Bacterial Culture and Treatment: Grow the bacterial strain to mid-log phase and expose it to a sub-inhibitory concentration of dalfopristin for a defined period. Include an untreated control.
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the dalfopristin-treated sample compared to the untreated control, normalized to the expression of the housekeeping gene. An increase in the relative expression of the resistance gene in the presence of dalfopristin would suggest induction of resistance.
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Effects of Genes Encoding Resistance to Streptogramins A and B on the Activity of Quinupristin-Dalfopristin against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of genes encoding resistance to streptogramins A and B on the activity of quinupristin-dalfopristin against Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bactericidal activity of quinupristin-dalfopristin against strains of Staphylococcus aureus with the MLS(B) phenotype of resistance according to the erm gene type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinupristin/dalfopristin-resistant enterococci of the satA (vatD) and satG (vatE) genotypes from different ecological origins in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of vat(E-3), a Novel Gene Encoding Resistance to Quinupristin-Dalfopristin in a Strain of Enterococcus faecium from a Hospital Patient in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinupristin-Dalfopristin Resistance among Gram-Positive Bacteria in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Bactericidal Activity of Quinupristin-Dalfopristin against Staphylococcus aureus: Clindamycin Susceptibility as a Surrogate Indicator - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dalfopristin Mesylate in Human Plasma using HPLC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of dalfopristin (B1669780) mesylate in human plasma. Dalfopristin, a streptogramin antibiotic, is used in combination with quinupristin (B39894) to treat serious infections. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The protocol includes a straightforward protein precipitation method for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The method has been developed to provide high throughput, sensitivity, and accuracy, adhering to typical validation parameters outlined by regulatory guidelines.
Introduction
Dalfopristin is a semi-synthetic antibiotic belonging to the streptogramin A group. It is administered in a fixed combination with quinupristin, a streptogramin B antibiotic. This combination, known as quinupristin/dalfopristin, exhibits synergistic bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[1]. The mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1].
Accurate quantification of dalfopristin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage regimens and minimize potential toxicity. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical assays[2][3]. This application note provides a detailed protocol for the quantification of dalfopristin mesylate in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another suitable compound.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
All other chemicals and reagents should be of analytical grade or higher.
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for efficient separation.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity and high-throughput capability.
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex mix each tube for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
HPLC-MS/MS Method
2.5.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
2.5.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Dalfopristin | To be determined | To be determined | 100 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined | To be determined |
(Note: The exact m/z values for precursor and product ions, as well as optimal cone voltage and collision energy, should be determined by direct infusion of the dalfopristin standard and internal standard into the mass spectrometer.)
Method Validation
The analytical method should be validated according to established guidelines from regulatory bodies such as the FDA or EMA[4]. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Results and Discussion
This HPLC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The protein precipitation sample preparation is rapid and suitable for high-throughput analysis. The chromatographic conditions are designed to provide a short run time with good peak shape and resolution from endogenous plasma components. The use of tandem mass spectrometry ensures high selectivity and sensitivity, allowing for accurate quantification at low concentrations. The validation parameters outlined provide a framework for ensuring the method is fit for its intended purpose in a research or clinical setting.
Visualizations
Caption: Experimental workflow for dalfopristin quantification.
Conclusion
The HPLC-MS/MS method described in this application note is suitable for the quantitative determination of this compound in human plasma. It offers a combination of simplicity, speed, sensitivity, and selectivity, making it a valuable tool for pharmaceutical research and development. Proper validation should be performed to ensure the reliability of the data for its intended application.
References
In Vitro Susceptibility Testing Protocols for Dalfopristin Mesylate in Combination with Quinupristin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfopristin (B1669780) is a streptogramin antibiotic that acts as a potent inhibitor of bacterial protein synthesis. It is used in a synergistic combination with quinuprristin, another streptogramin, to form the antimicrobial agent quinupristin (B39894)/dalfopristin (brand name Synercid®). This combination is effective against a range of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). Dalfopristin and quinupristin bind to different sites on the 50S ribosomal subunit, creating a stable complex that disrupts protein synthesis and often results in bactericidal activity. Due to this synergistic interaction, in vitro susceptibility testing is almost exclusively performed on the combination product, typically in a 70:30 ratio of dalfopristin to quinupristin, reflecting the formulation of the therapeutic agent. These application notes provide detailed protocols for standardized in vitro susceptibility testing methods for quinupristin/dalfopristin, including broth microdilution, agar (B569324) dilution, and disk diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Interpretive Criteria and Quality Control
Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria and quality control (QC) parameters. The following tables summarize the minimum inhibitory concentration (MIC) breakpoints and disk diffusion zone diameters for quinupristin/dalfopristin against key Gram-positive pathogens, as well as the acceptable QC ranges for reference strains.
Table 1: CLSI and EUCAST MIC Interpretive Criteria for Quinupristin/Dalfopristin (µg/mL)
| Organism | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/I/R) |
| Staphylococcus aureus | ≤1 / 2 / ≥4 | - |
| Enterococcus faecium (vancomycin-resistant) | ≤1 / 2 / ≥4 | ≤1 / - / >1 |
| Streptococcus pneumoniae | ≤1 / 2 / ≥4 | - |
S = Susceptible, I = Intermediate, R = Resistant. A hyphen (-) indicates that no breakpoints are provided by the respective organization.
Table 2: CLSI and EUCAST Disk Diffusion Interpretive Criteria for Quinupristin/Dalfopristin (15 µg disk)
| Organism | CLSI Zone Diameters (mm) (S/I/R) | EUCAST Zone Diameters (mm) (S/R) |
| Staphylococcus aureus | ≥19 / 16-18 / ≤15 | - |
| Enterococcus faecium (vancomycin-resistant) | ≥19 / 16-18 / ≤15 | ≥22 / <15 |
S = Susceptible, I = Intermediate, R = Resistant. A hyphen (-) indicates that no breakpoints are provided by the respective organization.
Table 3: Quality Control Ranges for Quinupristin/Dalfopristin
| Quality Control Strain | Test Method | CLSI QC Range | EUCAST QC Range |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (µg/mL) | 0.12 - 0.5 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution (µg/mL) | 2 - 8 | 2 - 8 |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (µg/mL) | 0.25 - 1 | 0.25 - 1 |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (mm) | 21 - 27 | 21 - 27 |
| Streptococcus pneumoniae ATCC® 49619™ | Disk Diffusion (mm) | 19 - 25 | 21 - 27 |
Table 4: Comparative MIC Data (MIC50/MIC90 in µg/mL) for Quinupristin/Dalfopristin
| Organism | MIC50 | MIC90 |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 0.5 |
| Staphylococcus aureus (methicillin-resistant) | 1 | 1 |
| Streptococcus pneumoniae | 0.5 | 1 |
| Enterococcus faecium (vancomycin-resistant) | 1 | 2 |
Data compiled from multiple sources. MIC values can vary based on the specific strains and testing methodologies used.[1][2][3]
Experimental Protocols
The following are detailed protocols for determining the in vitro susceptibility of bacteria to quinupristin/dalfopristin.
Protocol 1: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinupristin/Dalfopristin analytical standard
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Prepare Antimicrobial Stock Solution: Prepare a stock solution of quinupristin/dalfopristin at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB directly in the microtiter plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Standardize Inoculum: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will result in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and the bacterial inoculum, with no antimicrobial agent.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of quinupristin/dalfopristin that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Quinupristin/Dalfopristin analytical standard
-
Sterile petri dishes
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial-Containing Agar Plates: Prepare a series of MHA plates each containing a specific concentration of quinupristin/dalfopristin. This is done by adding the appropriate amount of the antimicrobial stock solution to molten MHA (cooled to 45-50°C) before pouring the plates.
-
Prepare Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol (Step 3).
-
Standardize Inoculum: Dilute the adjusted suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculate Plates: Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of each antimicrobial-containing agar plate, as well as a growth control plate (no antimicrobial).
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial that prevents the growth of a visible colony or more than one colony.
Protocol 3: Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Quinupristin/Dalfopristin disks (15 µg)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol (Step 3).
-
Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Apply Antimicrobial Disks: Using sterile forceps, place a quinupristin/dalfopristin (15 µg) disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on the established zone diameter breakpoints from CLSI or EUCAST guidelines.
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
Application Notes and Protocols: Dalfopristin Mesylate Broth Microdilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of dalfopristin (B1669780) using the broth microdilution method. Dalfopristin is a streptogramin antibiotic that is commercially and clinically available in a synergistic combination with quinupristin (B39894) (as quinupristin/dalfopristin). Standardized susceptibility testing, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is performed using the quinupristin/dalfopristin combination. Therefore, this protocol adheres to those standards. The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Principle
Serial dilutions of quinupristin/dalfopristin are prepared in a 96-well microtiter plate with a standardized bacterial inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Following incubation, the plates are visually inspected to determine the MIC, which is the lowest concentration of the drug that prevents visible bacterial growth.
Materials
-
Quinupristin/Dalfopristin analytical standard powder
-
Sterile 96-well microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%) or appropriate broth for dilutions
-
Bacterial strains (test isolates and Quality Control strains)
-
Fresh (18-24 hour) bacterial cultures on appropriate agar (B569324)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and multichannel pipettes
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional, for inoculum standardization)
Methodology
Step 1: Preparation of Antimicrobial Stock Solution
-
Calculate the amount of quinupristin/dalfopristin powder needed to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Use the following formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)] (Note: The potency is provided by the manufacturer on the certificate of analysis).
-
Aseptically weigh the calculated amount of the powder.
-
Dissolve the powder in a suitable solvent as recommended by the manufacturer to achieve the desired stock concentration.
-
Filter-sterilize the stock solution if necessary, ensuring the filter does not bind the antimicrobial agent.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex the tube thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension, but the exact dilution factor should be validated for the specific laboratory conditions.
Step 3: Preparation of the Microtiter Plate
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the prepared antimicrobial stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic dilution. The final volume in each well after dilution will be 50 µL.
-
Include control wells:
-
Growth Control: A well containing 100 µL of CAMHB with the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Step 4: Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well, except for the sterility control well. This brings the final volume in each test well to 100 µL.[1]
-
Cover the plate with a lid to prevent contamination and evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1] Incubation times may need to be extended for slower-growing organisms.
Step 5: Reading and Interpreting Results
-
After incubation, place the microtiter plate on a reading device or view it from the bottom using a mirror.
-
The MIC is the lowest concentration of quinupristin/dalfopristin that completely inhibits visible growth of the organism. A small, single button of growth or faint haziness may be present at the bottom of the well; this should be disregarded.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. The assay is invalid if there is no growth in the growth control or growth in the sterility control.
Quality Control (QC)
QC must be performed regularly using standard reference strains with known MIC ranges to ensure the accuracy and reproducibility of the assay. The QC procedure should follow the same methodology as the testing of clinical isolates.
Data Presentation
Table 1: Summary of Experimental Parameters
| Parameter | Specification |
| Test Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Standardization | 0.5 McFarland Standard (~1-2 x 10⁸ CFU/mL) |
| Final Inoculum Density | ~5 x 10⁵ CFU/mL |
| Incubation Temperature | 35°C ± 2°C |
| Incubation Duration | 16-20 hours |
| Incubation Atmosphere | Ambient Air |
| Final Well Volume | 100 µL |
Table 2: Quality Control Strains and Expected MIC Ranges for Quinupristin/Dalfopristin
| Quality Control Strain | Medium | Acceptable MIC Range (µg/mL) | Source |
| Staphylococcus aureus ATCC® 29213™ | CAMHB | 0.25 - 1 | EUCAST |
| Streptococcus pneumoniae ATCC® 49619™ | CAMHB + 2-5% lysed horse blood | 0.25 - 1.0 | CLSI-based data[2] |
| Haemophilus influenzae ATCC® 29247™ | HTM Broth | 2.0 - 16 | CLSI-based data[2] |
(Note: The provided QC ranges are based on available data. Laboratories should always refer to the latest versions of CLSI M100 or EUCAST QC documents for the most current information.)
Mandatory Visualization
Caption: Workflow for the broth microdilution susceptibility assay.
References
Application Note and Protocol for Dalfopristin Mesylate MIC Determination using Agar Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfopristin, a streptogramin antibiotic, in combination with quinupristin, is a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to ascertain the susceptibility of a bacterial strain to an antimicrobial agent and is essential for both clinical diagnostics and drug development research. The agar (B569324) dilution method is a reference standard for MIC determination, providing accurate and reproducible results.[1][2][3] This document provides a detailed protocol for determining the MIC of Dalfopristin mesylate using the agar dilution technique, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4]
Materials and Reagents
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)[5]
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Bacterial inoculum replicator (e.g., Steers replicator)
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Solvent for stock solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), or sterile deionized water)
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™)
Experimental Protocol
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in ethanol, methanol, DMSO, and has good water solubility. For initial solubilization of the powder, a small amount of DMSO or ethanol can be used, followed by dilution with sterile deionized water. It is crucial to note that the final concentration of the organic solvent in the agar medium should not exceed 1% to avoid any inhibitory effects on bacterial growth.
-
Calculation of Stock Solution Concentration: The stock solution should be prepared at a concentration that is at least 10 times the highest concentration to be tested to minimize the volume of stock solution added to the molten agar (not more than 10% v/v).
-
Formula for weighing the antimicrobial powder:
-
Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 980 µg/mg:
-
-
Preparation:
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in the chosen solvent. If using an organic solvent, add a small volume first to dissolve the powder completely, then bring to the final volume with sterile deionized water.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not prepared from a sterile powder.
-
Store the stock solution in sterile, tightly sealed containers at -20°C or below.
-
Preparation of Antimicrobial-Containing Agar Plates
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is critical to prevent solidification while avoiding degradation of the heat-labile antibiotic.
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile deionized water) to achieve the desired final concentrations in the agar plates.
-
Add the appropriate volume of each antimicrobial dilution to the molten MHA. For example, to prepare agar with a final concentration of 12.8 µg/mL, add 1 mL of a 128 µg/mL working solution to 9 mL of molten agar. Ensure thorough mixing by gentle swirling.
-
Pour the antibiotic-containing agar into sterile Petri dishes to a uniform depth of 3-4 mm.
-
Allow the agar to solidify at room temperature on a level surface.
-
Prepared plates can be stored at 2-8°C for up to one week. Plates should be brought to room temperature before use.
-
A growth control plate containing no antibiotic must be included with each batch of tests.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL. This will deliver approximately 1 x 10⁴ CFU per spot when using a replicator that delivers 1 µL.[4]
Inoculation of Agar Plates
-
Using a multipoint replicator, inoculate the prepared agar plates, starting with the growth control plate (no antibiotic) and then progressing from the lowest to the highest antibiotic concentration.
-
Each spot on the agar surface should receive approximately 1-2 µL of the standardized bacterial suspension, resulting in a final inoculum of approximately 10⁴ CFU/spot.[4]
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation
-
Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.[5] For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere of 5% CO₂ may be required, and the Mueller-Hinton agar should be supplemented with 5% sheep blood.
Reading and Interpretation of Results
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[4]
-
A faint haze or one or two isolated colonies at the inoculation spot should be disregarded.[4]
-
The growth control plate must show confluent growth for the results to be valid.
-
The quality control strain should yield an MIC within the established acceptable range.
Data Presentation
The results of the MIC determination can be summarized in a table for clear comparison.
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 |
| Enterococcus faecalis ATCC® 29212™ | 2 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.5 |
| Clinical Isolate 1 | 1 |
| Clinical Isolate 2 | >64 |
| Clinical Isolate 3 | 0.125 |
Quality Control
Regular testing of quality control strains with known MIC values is essential to ensure the accuracy and reproducibility of the agar dilution method. The expected MIC ranges for QC strains for Quinupristin/Dalfopristin can be found in CLSI documents. For example, the acceptable QC range for S. aureus ATCC® 29213 is typically 0.12-0.5 µg/mL for the combination product.
Experimental Workflow Diagramdot
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Dalfopristin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Dalfopristin Mesylate In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered with Dalfopristin mesylate during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in a range of organic solvents but has very low water solubility. It is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF) for in vitro studies.[1][2] The aqueous solubility is reported to be approximately 0.072 mg/mL.[1][3]
Q2: I'm using the Quinupristin/Dalfopristin combination (Synercid). How should I reconstitute it?
A2: For the commercial Quinupristin/Dalfopristin (30:70 w/w) combination, such as Synercid®, the lyophilized powder should be reconstituted with 5% Dextrose in Water (D5W) or sterile water for injection.[4][5][6] It is crucial to avoid using saline solutions for reconstitution and dilution due to incompatibility.[4] Gently swirl the vial to dissolve the powder and avoid shaking to minimize foaming.[4][5] The reconstituted solution should be further diluted in D5W for experimental use.[4]
Q3: My this compound, dissolved in DMSO, precipitates immediately when added to my aqueous cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[7] It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit as the highly soluble DMSO environment is diluted.[7] The rapid change in solvent polarity causes the compound to precipitate.
Q4: How can I prevent immediate precipitation when preparing my working solution in cell culture media?
A4: To prevent immediate precipitation, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your culture medium.[7]
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution step in pre-warmed (37°C) medium.[7]
-
Increase the volume of the medium: A larger volume for dilution can help maintain the compound in solution.
-
Gently mix during addition: Add the DMSO stock dropwise to the vortexing medium to ensure rapid and even dispersion.[7]
Q5: I observed precipitation in my culture plates after a few hours of incubation. What could be the cause?
A5: Delayed precipitation can be caused by several factors:
-
Temperature changes: A decrease in temperature can lower the solubility of the compound.[8]
-
pH shifts in the medium: Changes in the pH of the culture medium during incubation can affect the ionization state and solubility of the compound.[9][10]
-
Interaction with media components: this compound might interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[7][9]
-
Evaporation: Evaporation of media from the culture plates can increase the concentration of the compound, leading to precipitation.[10]
Troubleshooting Guides
Issue 1: Precipitate Formation During Stock Solution Preparation
Question: I am trying to dissolve this compound powder in DMSO to make a high-concentration stock solution, but it is not fully dissolving or a precipitate is forming.
Answer: This issue can arise from several factors related to the solvent or the compound itself. Follow this troubleshooting guide:
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. The presence of water can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming and Agitation: Try gently warming the solution to 37°C and using a vortex or sonicator to aid dissolution.[7] Avoid excessive heat, which could degrade the compound.
-
Check for Compound Degradation: If the compound is old or has been stored improperly, it may have degraded, leading to altered solubility.
-
Prepare a Less Concentrated Stock: If a high concentration is not achievable, prepare a stock solution at a lower, fully soluble concentration.
Issue 2: Cloudiness or Precipitate in Cell Culture Media
Question: My cell culture medium turns cloudy or a precipitate forms after adding the this compound working solution.
Answer: This indicates that the solubility limit of this compound in your specific cell culture medium has been exceeded. Use the following workflow to determine the maximum soluble concentration and optimize your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.072 mg/mL | [1][3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare a serial dilution of the compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium pre-warmed to 37°C. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.[7]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for Dalfopristin precipitation.
References
- 1. Dalfopristin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. globalrph.com [globalrph.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. benchchem.com [benchchem.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Cell Culture Academy [procellsystem.com]
Technical Support Center: Dalfopristin Mesylate Degradation and Stability
Welcome to the technical support center for dalfopristin (B1669780) mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability issues associated with dalfopristin mesylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through hydrolysis and photolysis.[1] Hydrolysis of the ester linkage is a known metabolic pathway, converting dalfopristin into its active metabolite, pristinamycin (B1678112) IIA. The presence of chromophores in the dalfopristin molecule makes it susceptible to degradation upon exposure to light.[1] While specific degradation products from photolysis are not extensively detailed in public literature, it is a critical factor to consider in handling and formulation.
Q2: What is the optimal pH for maintaining the stability of this compound in solution?
A2: While comprehensive public data is limited, a patent suggests that dalfopristin in combination with quinupristin (B39894) can be stabilized in aqueous solutions with a pH maintained between 3.5 and 5 using methanesulfonic acid or hydrochloric acid. This suggests that mildly acidic conditions are favorable for the stability of this compound, likely by minimizing hydrolysis of its ester linkage.
Q3: How should I store this compound to ensure its stability?
A3: this compound is a solid substance of limited stability, characteristic of many antibiotics.[1] To minimize degradation, it should be stored in a cool, dark place, protected from light and moisture. For solutions, it is recommended to prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept refrigerated (2-8 °C) and protected from light.
Q4: Are there any known incompatibilities of this compound with common excipients or solvents?
A4: As a general precaution for macrolide antibiotics, it is advisable to avoid strongly acidic or alkaline conditions and oxidizing agents in formulations, as these can accelerate degradation. While specific excipient incompatibility studies for this compound are not widely published, pre-formulation compatibility screening is a crucial step in developing a stable dosage form.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of potency in my this compound solution.
-
Potential Cause 1: pH of the solution is not optimal.
-
Troubleshooting Step: Measure the pH of your solution. If it is outside the recommended range of 3.5-5, adjust it using a suitable buffer. Unbuffered aqueous solutions can have a pH that drifts over time, accelerating degradation.
-
-
Potential Cause 2: Exposure to light.
-
Troubleshooting Step: Ensure that all containers used for preparing and storing the solution are opaque or wrapped in aluminum foil to protect from light. Conduct all experimental manipulations under low-light conditions if possible.
-
-
Potential Cause 3: Elevated temperature.
-
Troubleshooting Step: Prepare and store the solution at recommended cool temperatures. Avoid leaving the solution at room temperature for extended periods.
-
Issue 2: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
-
Potential Cause 1: Degradation of the sample.
-
Troubleshooting Step: This is a strong indication of degradation. Review your sample handling and storage procedures. The unexpected peaks are likely degradation products. To confirm, you can perform a forced degradation study (see experimental protocols below) to intentionally generate these products and compare their retention times.
-
-
Potential Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Prepare a fresh mobile phase and re-run a blank to ensure there is no contamination. Prepare a fresh sample of this compound and analyze it immediately to see if the extraneous peaks persist.
-
Issue 3: My lyophilized this compound product shows poor stability upon reconstitution.
-
Potential Cause: Inadequate formulation for lyophilization.
-
Troubleshooting Step: The stability of the reconstituted product is highly dependent on the lyophilized formulation. Ensure that appropriate cryoprotectants and buffering agents were included in the pre-lyophilization solution to maintain the optimal pH and protect the drug substance during and after the process. The use of a stabilizing acid like methanesulfonic acid, as mentioned in patent literature, could be beneficial.
-
Quantitative Data from Forced Degradation Studies
| Stress Condition | Time | Temperature | Concentration of this compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 60 °C | 85% | Pristinamycin IIA, Unknown Peak 1 |
| 0.1 M NaOH | 8 hours | 60 °C | 60% | Multiple Unknown Peaks |
| 3% H₂O₂ | 24 hours | 25 °C | 92% | Unknown Peak 2 |
| Thermal (Solid) | 48 hours | 80 °C | 98% | Minor Unknown Peaks |
| Photolytic (Solution) | 24 hours | 25 °C | 75% | Multiple Unknown Peaks |
Note: The data in this table is illustrative and intended to serve as a template for reporting results from forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, analyze the sample by HPLC.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to identify the mass of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Develop a gradient elution method using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to be in the stable range of 3.5-5) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Method Optimization:
-
Inject a mixture of the undegraded this compound and the samples from the forced degradation studies.
-
Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent drug and all degradation products.
-
-
Detection:
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure peak purity.
-
Couple the HPLC system to a mass spectrometer (MS) to obtain mass information for the parent drug and the degradation products, which is crucial for their identification.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Troubleshooting Dalfopristin mesylate Minimum Inhibitory Concentration (MIC) assays
Welcome to the technical support center for Dalfopristin mesylate (in combination with Quinupristin as Quinupristin/Dalfopristin) Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental protocols and to troubleshoot common issues encountered during susceptibility testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during this compound MIC assays.
Q1: My Quality Control (QC) strain MIC is out of the acceptable range. What are the common causes?
A1: An out-of-range QC result is a critical issue that invalidates the test run. Several factors can contribute to this problem. The most common culprits are issues with the inoculum, the antibiotic, or the testing medium.
-
Inoculum Preparation: The bacterial suspension must be standardized to a 0.5 McFarland standard to ensure the final inoculum in the test is approximately 5 x 10^5 CFU/mL. An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum can result in falsely low MICs.
-
Antibiotic Preparation and Storage: Ensure that the this compound stock solution is prepared correctly and stored at the recommended temperature to prevent degradation. Repeated freeze-thaw cycles should be avoided. The final concentration in the assay wells must be accurate.
-
Media and Incubation: The cation concentration (Ca²⁺ and Mg²⁺) in Mueller-Hinton Broth (MHB) is crucial for accurate results. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST.[1] Incubation time and temperature must be strictly followed (typically 16-20 hours at 35°C for most organisms). For fastidious organisms like Streptococcus pneumoniae, supplementation with lysed horse blood is necessary.[2][3]
Q2: I am observing "trailing" or hazy growth across a range of concentrations. How should I interpret the MIC?
A2: Trailing is a known phenomenon with bacteriostatic antibiotics like Quinupristin/Dalfopristin, where a small amount of residual growth is visible over a range of dilutions. For bacteriostatic drugs, the MIC should be read as the lowest concentration that causes approximately 80% inhibition of growth compared to the growth control well.[4] It is important to read the plates against a dark background with good lighting to accurately assess the level of inhibition.
Q3: My MIC values for Enterococcus faecalis are consistently high, even for QC strains. Is this expected?
A3: Yes, this is an expected finding. Enterococcus faecalis typically exhibits intrinsic resistance to Quinupristin/Dalfopristin.[5][6] This is often due to the presence of the lsa gene, which is thought to mediate an efflux mechanism.[5] Therefore, high MIC values for E. faecalis are common and do not necessarily indicate a technical error in the assay, provided that other QC strains, such as Staphylococcus aureus ATCC 29213 or Enterococcus faecium, are within their acceptable ranges.
Q4: Can the type of testing medium affect my Dalfopristin MIC results?
A4: Absolutely. The composition of the medium can significantly influence the MIC value.[7][8] While CLSI and EUCAST recommend cation-adjusted Mueller-Hinton Broth/Agar, variations can occur.[1][3] For instance, the addition of blood to the medium has been shown to increase the MICs of Quinupristin/Dalfopristin by 2- to 4-fold.[7] It is crucial to use the standardized, recommended medium for your specific organism to ensure reproducibility and comparability of results.
Q5: I am having trouble dissolving the this compound powder. What is the recommended solvent?
A5: Solubility can be a challenge with some antimicrobial agents. For research purposes, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[1] However, it is critical to ensure that the final concentration of DMSO in the MIC assay does not exceed 1%, as higher concentrations can inhibit bacterial growth and affect the results.[1] After initial dissolution in a small amount of a suitable solvent, further dilutions should be made in the appropriate testing medium.
Quantitative Data Summary
Table 1: Quality Control Ranges for Dalfopristin (Quinupristin/Dalfopristin)
The following table summarizes the acceptable MIC ranges for common QC strains as per CLSI guidelines.
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 49619 | 0.25 - 1.0 |
| Staphylococcus aureus | 29213 | 0.25 - 1.0 |
| Enterococcus faecalis | 29212 | 2.0 - 8.0 |
| Haemophilus influenzae | 49247 | 2.0 - 16.0 |
Data compiled from multiple sources, including provisional data. Always refer to the latest CLSI M100 document for current QC ranges.[9][10]
Table 2: Provisional Interpretive Criteria for Dalfopristin (Quinupristin/Dalfopristin)
These breakpoints are used to categorize an isolate as Susceptible, Intermediate, or Resistant.
| Organism Group | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Staphylococcus spp. | ≤ 1 | 2 | ≥ 4 |
| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |
| Enterococcus faecium (Vancomycin-resistant) | ≤ 1 | 2 | ≥ 4 |
Note: These criteria are provisional and may vary based on the organism and clinical guidelines. Enterococcus faecalis is considered intrinsically resistant.[11]
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Adapted from CLSI)
This protocol outlines the standard steps for performing a broth microdilution MIC assay for this compound.
-
Preparation of Dalfopristin Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL. If necessary, use a minimal amount of a suitable solvent like DMSO for initial dissolution before diluting in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Within 15 minutes of preparation, add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the diluted antibiotic, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum in broth, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours. For fastidious organisms like S. pneumoniae, use CAMHB supplemented with 2.5% to 5% lysed horse blood and incubate in 5% CO₂.[2]
-
-
Reading the MIC:
-
Following incubation, visually inspect the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth. For "trailing" endpoints, the MIC is the lowest concentration that reduces growth by approximately 80% relative to the growth control.[4]
-
Visualizations
Dalfopristin MIC Assay Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound MIC assays.
Caption: Troubleshooting workflow for Dalfopristin MIC assays.
Standard Broth Microdilution Experimental Workflow
This diagram illustrates the key steps in performing a standard broth microdilution MIC assay.
Caption: Standard workflow for broth microdilution MIC assays.
References
- 1. revive.gardp.org [revive.gardp.org]
- 2. academic.oup.com [academic.oup.com]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. himedialabs.com [himedialabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of quinupristin/dalfopristin and RPR 106972 and the effect of medium on in-vitro test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Provisional quality control parameters and interpretive criteria for testing susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to quinupristin/dalfopristin (RP59500). Antimicrobial Testing Quality Control Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinupristin-Dalfopristin Resistance among Gram-Positive Bacteria in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Provisional interpretive criteria for quinupristin/dalfopristin susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dalfopristin Mesylate and Quinupristin Combination Therapy
Welcome to the technical support center for the synergistic use of dalfopristin (B1669780) mesylate and quinupristin (B39894). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this antibiotic combination in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the synergistic mechanism of action for dalfopristin and quinupristin?
A1: Dalfopristin and quinupristin are streptogramin antibiotics that act synergistically to inhibit bacterial protein synthesis.[1] Individually, they are bacteriostatic, but in combination, they exhibit bactericidal activity against many susceptible pathogens.[2] Dalfopristin, a streptogramin A, binds to the 50S ribosomal subunit, inducing a conformational change that increases the binding affinity of quinupristin, a streptogramin B, by approximately 100-fold.[2][3] Dalfopristin inhibits the early phase of protein synthesis by blocking peptidyl transfer, while quinupristin binds to a nearby site on the 50S ribosome to inhibit the late phase of protein synthesis by preventing polypeptide chain elongation and promoting the release of incomplete peptide chains.[1][2][4]
Caption: Synergistic mechanism of dalfopristin and quinupristin.
Q2: What is the standard ratio of quinupristin to dalfopristin in the combination product?
A2: The standard weight-to-weight ratio of the combination antibiotic, known by the trade name Synercid, is 30% quinupristin to 70% dalfopristin.[2][5]
Q3: What are the primary resistance mechanisms to the dalfopristin-quinupristin combination?
A3: Resistance to dalfopristin-quinupristin can arise through several mechanisms, including:
-
Enzymatic modification: Acetyltransferases can inactivate the streptogramin A component (dalfopristin). The presence of a streptogramin A resistance gene is necessary for an organism to become resistant to the combination.[6]
-
Active efflux: ATP-binding cassette (ABC) transporters can pump the antibiotics out of the bacterial cell.[6]
-
Target site modification: Alterations in the ribosomal binding site can reduce the binding affinity of the drugs.[6]
Enterococcus faecalis is intrinsically resistant to this combination, often due to the expression of the lsa gene, which is believed to mediate efflux.[6]
Troubleshooting Guides
In Vitro Synergy Testing
Problem 1: Inconsistent or non-reproducible results in checkerboard assays.
-
Possible Cause 1: Incorrect antibiotic concentrations.
-
Possible Cause 2: Inappropriate bacterial inoculum size.
-
Solution: Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The final inoculum in the microtiter wells should be approximately 5 x 10^5 CFU/mL.[9]
-
-
Possible Cause 3: Variability in incubation conditions.
-
Solution: Incubate plates at a constant temperature (typically 35°C ± 2°C) for a consistent duration (16-24 hours).[9] Ensure plates are incubated in a humidified environment to prevent evaporation.
-
Problem 2: Difficulty in interpreting Fractional Inhibitory Concentration (FIC) indices.
-
Possible Cause: Ambiguous definitions of synergy, additivity, and antagonism.
-
Solution: Use standardized interpretations for the FIC index:
-
Synergy: FIC index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
The FIC index is calculated as follows: FIC of Dalfopristin = (MIC of Dalfopristin in combination) / (MIC of Dalfopristin alone) FIC of Quinupristin = (MIC of Quinupristin in combination) / (MIC of Quinupristin alone) FIC Index = FIC of Dalfopristin + FIC of Quinupristin
Caption: Workflow for interpreting checkerboard assay results.
Problem 3: No bactericidal effect observed in time-kill assays despite expected synergy.
-
Possible Cause 1: The combination is bacteriostatic, not bactericidal, against the test organism.
-
Solution: The combination is generally bactericidal against staphylococci and streptococci but may be bacteriostatic against Enterococcus faecium.[1] Confirm the expected activity against your specific isolate from the literature.
-
-
Possible Cause 2: Suboptimal antibiotic concentrations.
-
Solution: Test a range of concentrations, typically at, above, and below the MICs determined from synergy assays. Time-kill experiments are often performed with concentrations achievable in serum.[10]
-
-
Possible Cause 3: Emergence of resistance during the assay.
-
Solution: Plate samples at the end of the time-kill assay to check for resistant subpopulations. Consider testing the combination with other antibiotics, as some studies have shown that adding a third agent can prevent resistance development.[6]
-
Data Presentation
Table 1: In Vitro Activity of Quinupristin-Dalfopristin Against Key Gram-Positive Pathogens
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.5 | 1 |
| Staphylococcus aureus (Methicillin-resistant) | 0.5 | 1 |
| Streptococcus pneumoniae | 0.5 | 1 |
| Enterococcus faecium (Vancomycin-resistant) | 1 | 2 |
Note: Data compiled from multiple sources. MIC values can vary based on specific strains and testing methodologies.[9][11]
Table 2: Pharmacokinetic Parameters of Quinupristin and Dalfopristin
| Parameter | Quinupristin | Dalfopristin |
| Half-life (hours) | ~0.85 | ~0.7 |
| Volume of Distribution (L/kg) | 0.45 | 0.24 |
| Protein Binding | 55-78% | 11-26% |
| Primary Route of Elimination | Feces (75-77%) | Feces (75-77%) |
Note: Data compiled from multiple sources.[12][13][14]
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
This method is used to determine the synergistic activity of dalfopristin and quinupristin.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Dalfopristin mesylate and quinupristin analytical standards
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of dalfopristin and quinupristin in an appropriate solvent.
-
Prepare Antibiotic Dilutions:
-
Along the x-axis of the microtiter plate, prepare serial twofold dilutions of dalfopristin in MHB.
-
Along the y-axis, prepare serial twofold dilutions of quinupristin in MHB.
-
The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours), suspend 3-5 isolated colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.
-
Calculate FIC Index: Use the MIC values from the checkerboard plate to calculate the FIC index as described in the troubleshooting section.
Caption: Workflow for the checkerboard broth microdilution assay.
Protocol 2: Time-Kill Curve Analysis
This method assesses the bactericidal or bacteriostatic activity of the antibiotic combination over time.
Materials:
-
Culture tubes with MHB
-
This compound and quinupristin
-
Bacterial inoculum
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare Cultures: Inoculate several flasks of MHB with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.
-
Add Antibiotics: Add dalfopristin and quinupristin alone and in combination to the flasks at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot Data: Plot the log10 CFU/mL against time for each antibiotic concentration and combination.
-
Interpretation:
-
Bactericidal activity: A ≥3-log10 decrease in CFU/mL (99.9% kill) from the initial inoculum.[15]
-
Bacteriostatic activity: A <3-log10 decrease in CFU/mL and no significant increase from the initial inoculum.
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[16]
-
Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.[16]
-
References
- 1. drugs.com [drugs.com]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 5. Quinupristin/dalfopristin: a review of its activity in experimental animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of in vitro activity of quinupristin/dalfopristin and comparator antimicrobial agents against worldwide clinical trial and other laboratory isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. office2.jmbfs.org [office2.jmbfs.org]
Dalfopristin mesylate experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues when working with dalfopristin (B1669780) mesylate.
Frequently Asked Questions (FAQs)
Q1: What is dalfopristin mesylate and why is it used with quinupristin (B39894)?
A1: Dalfopristin is a semi-synthetic antibiotic belonging to the streptogramin class.[1] It is almost always used in a synergistic combination with quinupristin, another streptogramin antibiotic, in a 70:30 weight-to-weight ratio.[2][3] This combination, known as quinupristin/dalfopristin (Q/D), exhibits enhanced bactericidal activity against a range of Gram-positive bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[4] While each component is only bacteriostatic (inhibits bacterial growth) on its own, the combination is often bactericidal (kills bacteria).[2]
Q2: What is the mechanism of action for the quinupristin/dalfopristin (Q/D) combination?
A2: The Q/D combination inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[4][5]
-
Dalfopristin binds first and inhibits the early phase of protein synthesis by interfering with peptide-chain formation.[5][6] This initial binding induces a conformational change in the ribosome.
-
This change increases the binding affinity for quinupristin by a factor of about 100.[2]
-
Quinupristin then binds to a nearby site, inhibiting the late phase of protein synthesis by preventing polypeptide elongation and promoting the release of incomplete peptide chains.[2] This dual and synergistic action leads to a complete shutdown of protein synthesis, resulting in bacterial cell death.[4][5]
Q3: What are the known mechanisms of resistance to quinupristin/dalfopristin?
A3: Bacterial resistance to Q/D can occur through several mechanisms:
-
Enzymatic Drug Inactivation : Bacteria may produce enzymes, such as acetyltransferases that inactivate dalfopristin or hydrolases that inactivate quinupristin.[5]
-
Active Efflux Pumps : Some bacteria can actively transport the drug out of the cell, preventing it from reaching its ribosomal target.[5]
-
Ribosomal Target Modification : Conformational changes in the ribosomal binding sites, often through methylation of the 23S rRNA, can reduce the binding affinity of the drugs. This is the most common mechanism of resistance.[5]
Q4: Are there any critical drug interactions I should be aware of during in vitro studies?
A4: Yes. Both dalfopristin and quinupristin are known inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme pathway.[5] If your experimental model involves other compounds that are metabolized by CYP3A4, you may observe altered metabolic rates. This is a critical consideration in drug-drug interaction studies or when using complex cell culture media containing components that might be CYP3A4 substrates.
Troubleshooting Experimental Variability
Q5: My in vitro susceptibility test results for Q/D are inconsistent. What are the common causes?
A5: Inconsistent Minimum Inhibitory Concentration (MIC) or zone of inhibition results can stem from several factors. A large-scale study identified common errors in susceptibility testing, including species misidentification (28.0%) and incorrect susceptibility results (65.6%).[7]
-
Incorrect Inoculum Density : Ensure your bacterial inoculum is standardized, typically to a 0.5 McFarland standard, to achieve a final concentration of ~5 x 10^5 CFU/mL for broth microdilution.[8]
-
Media Composition : While minor changes in pH or CO2 incubation may not significantly alter results, the type of medium can have an effect.[9] Always use the recommended medium, such as Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA), as specified by CLSI or EUCAST guidelines.
-
Reagent Stability : Dalfopristin is incompatible with saline solutions and should be dissolved and diluted in 5% dextrose water for intravenous use.[10] This suggests a potential for instability in certain buffered saline solutions used in experiments. Prepare stock solutions in a recommended solvent (e.g., as per manufacturer's instructions) and use appropriate buffers for dilutions. Avoid repeated freeze-thaw cycles.
-
Contamination : Ensure the purity of your bacterial culture. Mixed cultures can lead to highly variable and incorrect results.[7]
Q6: I am observing unexpected resistance to Q/D in a bacterial strain that should be susceptible. What should I investigate?
A6: This issue requires a systematic approach to rule out potential causes.
Q7: How can I assess the stability of this compound under my experimental conditions?
A7: To ensure the stability of dalfopristin, perform forced degradation studies. This involves subjecting the compound to various stress conditions to identify potential degradation pathways.[11][12]
-
Hydrolysis : Incubate the drug solution at different pH levels (e.g., acidic with 0.1N HCl, basic with 0.1N NaOH) and temperatures.
-
Oxidation : Expose the drug solution to an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).
-
Photostability : Expose the solid drug and drug solution to a controlled light source (UV and visible light).
-
Thermal Stress : Heat the solid drug and drug solution at elevated temperatures. Analyze the stressed samples at different time points using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the parent drug and detect any degradation products. Aim for 5-20% degradation to properly validate the method.[11]
Quantitative Data Summary
The in-vitro activity of quinupristin/dalfopristin (Q/D) is commonly reported as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of tested isolates.
Table 1: Comparative MIC Data for Q/D Against Key Gram-Positive Pathogens
| Organism | Resistance Profile | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 | 0.5 - 1 | [7][13][14] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 1 | [7][14][15] |
| Streptococcus pneumoniae | Penicillin-Susceptible/Resistant | 0.5 | 0.75 - 1 | [7][13][15] |
| Enterococcus faecium | Vancomycin-Resistant (VREF) | 1 | 1 - 2 | [7][13][16] |
| Enterococcus faecalis | Vancomycin-Resistant (VREF) | - | >512 | [17] |
| Note: Data compiled from multiple sources. MIC values can vary based on specific strains and testing methodologies.[7][13][14][15][16][17] E. faecalis is generally not susceptible to Q/D.[18] |
Experimental Protocols & Workflows
Mechanism of Action Visualization
The synergistic mechanism of quinupristin/dalfopristin involves sequential binding and inhibition of the bacterial ribosome.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on established CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of quinupristin/dalfopristin.[8][13]
Materials:
-
Quinupristin/dalfopristin (Q/D) analytical standard
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Methodology:
-
Prepare Antibiotic Stock Solution : Prepare a high-concentration stock solution of Q/D (e.g., 1280 µg/mL) in a solvent recommended by the manufacturer.
-
Prepare Antibiotic Dilutions : Perform serial two-fold dilutions of the stock solution in MHB directly in the microtiter plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum : Select 3-5 isolated colonies from a fresh (18-24 hour) culture and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in MHB to get ~1 x 10^6 CFU/mL.
-
Inoculate Plate : Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of ~5 x 10^5 CFU/mL and a final volume of 100 µL. Include a growth control well (bacteria, no antibiotic) and a sterility control well (MHB, no bacteria).
-
Incubation : Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Read Results : The MIC is the lowest concentration of Q/D that completely inhibits visible bacterial growth.
Antimicrobial Susceptibility Testing Workflow
The general workflow for determining antimicrobial susceptibility is a multi-step process requiring careful quality control.
References
- 1. youtube.com [youtube.com]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. Quinupristin/dalfopristin: a review of its activity in experimental animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 5. Dalfopristin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinupristin-Dalfopristin Resistance among Gram-Positive Bacteria in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Provisional interpretive criteria for quinupristin/dalfopristin susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of in vitro activity of quinupristin/dalfopristin and comparator antimicrobial agents against worldwide clinical trial and other laboratory isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Vancomycin-Resistant Enterococcus faecium Isolates from the United States and Their Susceptibility In Vitro to Dalfopristin-Quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dalfopristin Mesylate and Inducible MLS(B) Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dalfopristin (B1669780) mesylate, particularly in the context of bacterial strains exhibiting inducible Macrolide-Lincosamide-Streptogramin B (MLS(B)) resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dalfopristin mesylate?
A1: this compound is a streptogramin A antibiotic.[1] It functions by inhibiting the early phase of bacterial protein synthesis.[2][3][4][5] Dalfopristin binds to the 50S ribosomal subunit, which leads to a conformational change that enhances the binding of quinupristin (B39894), a streptogramin B antibiotic.[6] This synergistic action with quinupristin blocks peptide chain formation and extrusion, ultimately leading to bacterial cell death in many cases.[1] Dalfopristin is typically used in combination with quinupristin in a 70:30 weight-to-weight ratio, marketed as Synercid.[1][7][8]
Q2: What is inducible MLS(B) resistance?
A2: Inducible MLS(B) resistance is a mechanism where bacteria exhibit resistance to macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin), and streptogramin B antibiotics only when exposed to an inducing agent, typically a macrolide.[9][10][11][12][13] This resistance is often mediated by erm genes, which encode for methylase enzymes.[9][10][11][13] These enzymes modify the 23S rRNA of the 50S ribosomal subunit, reducing the binding affinity of MLS(B) antibiotics.[9][11] In the absence of an inducer, the bacteria may appear susceptible to clindamycin (B1669177) and streptogramin B in routine in vitro tests.[9][14]
Q3: How does inducible MLS(B) resistance affect the activity of this compound?
A3: Dalfopristin, as a streptogramin A antibiotic, is not affected by the MLS(B) resistance mechanism, which primarily confers resistance to macrolides, lincosamides, and streptogramin B antibiotics.[15] Therefore, even in strains with inducible or constitutive MLS(B) resistance, the dalfopristin component of a quinupristin/dalfopristin combination remains active.[16] However, the synergistic and bactericidal activity of the combination may be compromised if the quinupristin (streptogramin B) component is rendered ineffective by the resistance mechanism.[17] Strains of S. aureus with both inducible and constitutive MLS(B) resistance are generally considered susceptible to the quinupristin-dalfopristin combination in vitro.[16]
Q4: How can I detect inducible MLS(B) resistance in my bacterial isolates?
A4: The standard method for detecting inducible MLS(B) resistance in staphylococci and streptococci is the disk diffusion induction test, commonly known as the D-test.[18][19][20][21] This test involves placing an erythromycin (B1671065) disk in proximity to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate.[18] A flattening of the zone of inhibition around the clindamycin disk, in the area adjacent to the erythromycin disk, creates a "D" shape, indicating a positive result for inducible resistance.[18][20]
Troubleshooting Guides
Issue 1: Unexpected Resistance to Quinupristin/Dalfopristin in an Isolate with Suspected Inducible MLS(B) Resistance.
| Possible Cause | Troubleshooting Step |
| Constitutive MLS(B) Resistance: The isolate may have mutated to constitutive resistance, where the erm gene is always expressed. | Perform a D-test. A lack of a zone of inhibition around both erythromycin and clindamycin disks may indicate constitutive resistance.[14] |
| Alternative Resistance Mechanisms: Resistance to quinupristin/dalfopristin can be mediated by other mechanisms such as enzymatic inactivation of dalfopristin (vat genes) or active efflux pumps.[1][16] | Consider molecular testing (e.g., PCR) for the presence of vat or vga resistance genes. |
| Incorrect Susceptibility Testing: Errors in the experimental protocol can lead to inaccurate results. | Review your susceptibility testing protocol (broth microdilution or disk diffusion) to ensure it aligns with CLSI or EUCAST standards. Verify inoculum density, incubation conditions, and media used.[22][23] |
Issue 2: Ambiguous D-Test Results.
| Possible Cause | Troubleshooting Step |
| Incorrect Disk Placement: The distance between the erythromycin and clindamycin disks is critical for proper induction and visualization of the "D" zone. | Ensure the disks are placed 15-20 mm apart (edge to edge) on the agar plate.[19][24] |
| Suboptimal Inoculum: The density of the bacterial lawn can affect the clarity of the inhibition zones. | Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a confluent lawn of growth.[20][24] |
| Hazy Growth within the Zone: The presence of hazy growth within the clindamycin zone of inhibition can indicate resistance, even without a clear "D" shape.[18] | Report any isolate with hazy growth within the clindamycin zone as resistant, pending further investigation. |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of quinupristin/dalfopristin against erythromycin-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) strains with different MLS(B) resistance phenotypes.
| MRSA Phenotype | Number of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MBC50 (mg/L) | MBC90 (mg/L) |
| Inducible MLS(B) Resistance | 22 | 0.25 | 0.5 | 1.0 | 1.0 |
| Constitutive MLS(B) Resistance | 15 | 0.5 | 1.5 | 4.0 | 8.0 |
| Data sourced from a study on clinical MRSA strains.[25] |
Experimental Protocols
Protocol 1: Disk Diffusion Induction Test (D-Test) for Inducible Clindamycin Resistance
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for detecting inducible MLS(B) resistance in Staphylococcus spp.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Erythromycin (15 µg) disks
-
Clindamycin (2 µg) disks
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator at 35-37°C
-
Forceps
Procedure:
-
Prepare Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the suspension to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Squeeze out excess liquid against the side of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Place Antibiotic Disks: Using sterile forceps, place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the inoculated agar surface. Ensure the disks are positioned 15-20 mm apart, from edge to edge.[19][24]
-
Incubate: Invert the plate and incubate at 35-37°C for 18-24 hours.
-
Interpret Results:
-
Positive D-Test (Inducible Resistance): A flattening of the inhibition zone around the clindamycin disk adjacent to the erythromycin disk, forming a "D" shape.[18]
-
Negative D-Test (No Inducible Resistance): A circular zone of inhibition around the clindamycin disk.[18]
-
Constitutive Resistance: No zone of inhibition around either disk.
-
Protocol 2: Broth Microdilution for Quinupristin/Dalfopristin MIC Determination
This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of quinupristin/dalfopristin.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Quinupristin/dalfopristin analytical standard
-
96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator at 35°C ± 2°C
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of quinupristin/dalfopristin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the stock solution in MHB directly in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).[22] The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of quinupristin/dalfopristin that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of inducible MLS(B) resistance.
References
- 1. Dalfopristin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 7. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 8. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 9. The Rate of Inducible MLSB Resistance in the Methicillin‐Resistant Staphylococci Isolated From Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jidc.org [jidc.org]
- 11. scispace.com [scispace.com]
- 12. publications.aap.org [publications.aap.org]
- 13. pubs.sciepub.com [pubs.sciepub.com]
- 14. Inducible Clindamycin Resistance in <i>Staphylococcus aureus</i> Isolated from Clinical Samples - Journal of Laboratory Physicians [jlabphy.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Bactericidal activity of quinupristin-dalfopristin against strains of Staphylococcus aureus with the MLS(B) phenotype of resistance according to the erm gene type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. youtube.com [youtube.com]
- 21. Inducible Clindamycin Resistance Test | PPTX [slideshare.net]
- 22. benchchem.com [benchchem.com]
- 23. Provisional interpretive criteria for quinupristin/dalfopristin susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inducible Clindamycin Resistance in Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [MIC and MBC of quinupristin/dalfopristin of erythromycin-resistant MRSA strains isolated from clinical specimens] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dalfopristin Mesylate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dalfopristin (B1669780) mesylate and its resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of dalfopristin mesylate?
This compound is a streptogramin A antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center, which obstructs the translocation step of protein synthesis and prevents peptide chain elongation.[1][2] Dalfopristin is used in combination with quinupristin (B39894) (a streptogramin B antibiotic) in a 70:30 ratio, respectively, under the brand name Synercid®.[1][3] This combination is synergistic; dalfopristin binding induces a conformational change in the ribosome that increases the binding affinity of quinupristin, leading to a bactericidal effect.[1][3][4]
Q2: What are the primary mechanisms of resistance to this compound in clinical isolates?
Resistance to dalfopristin, and more broadly to the quinupristin-dalfopristin combination, can occur through several mechanisms:[5][6][7][8]
-
Enzymatic Inactivation: Bacteria may produce enzymes that modify and inactivate the antibiotic. For dalfopristin (a streptogramin A), this is often mediated by acetyltransferases encoded by vat genes (e.g., vatA, vatB, vatC, vatD, vatE).[2][5][6][9] These enzymes acetylate the drug, preventing it from binding to the ribosome.[6]
-
Active Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target.[4][5][8] Efflux pumps encoded by vga genes are a common mechanism of resistance to streptogramin A antibiotics.[5][9]
-
Target Site Modification: Alterations in the ribosomal binding site can reduce the affinity of dalfopristin. This can occur through:
-
Ribosomal RNA (rRNA) Methylation: Enzymes encoded by erm genes can methylate the 23S rRNA, which can confer resistance to macrolides, lincosamides, and streptogramin B (quinupristin), known as the MLSB phenotype.[4][5] While dalfopristin activity is generally maintained against MLSB-positive organisms, high-level resistance to the combination often requires resistance to both components.[5]
-
Ribosomal Protein Mutations: Mutations in ribosomal proteins, such as L22, can also confer resistance to the quinupristin-dalfopristin combination.[5][10]
-
Q3: How can I overcome dalfopristin resistance in my experiments?
Several strategies can be employed in a laboratory setting to overcome dalfopristin resistance:
-
Combination Therapy: Using dalfopristin in combination with other antibiotics can restore its efficacy. Synergistic effects have been observed with agents like doxycycline (B596269) and ampicillin.[1][11] This can be evaluated using checkerboard assays or time-kill studies.
-
Adjuvants/Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, EPIs can be used to block the pumps and increase the intracellular concentration of dalfopristin.[12]
-
Novel Formulations or Derivatives: Research into novel derivatives of dalfopristin that are less susceptible to enzymatic inactivation or have a higher affinity for modified ribosomes is an ongoing area of drug development.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High Minimum Inhibitory Concentration (MIC) Values for Dalfopristin
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Preparation | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard as per CLSI guidelines. An inoculum that is too dense or too sparse will lead to inaccurate MIC readings. |
| Media and Reagent Issues | Verify the quality and sterility of the Mueller-Hinton broth/agar (B569324). Ensure the this compound stock solution is prepared correctly, stored properly (protected from light and moisture), and has not expired. |
| Mixed Culture | Streak the isolate on an appropriate agar plate to check for purity. A mixed culture can lead to variable and inaccurate MIC results. |
| Inducible Resistance | Some resistance mechanisms, like the MLSB phenotype, can be inducible. Pre-exposure to a low concentration of an inducing agent (e.g., erythromycin) might be necessary to observe the resistant phenotype consistently. |
| Incorrect Incubation Conditions | Incubate plates at 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions if required for the specific organism. |
| Subjective Endpoint Reading | The MIC is the lowest concentration with no visible growth. For subtle growth, use a magnifying glass or a spectrophotometer for more objective readings. Compare with a growth control well. |
Issue 2: Difficulty in Determining the Mechanism of Dalfopristin Resistance
| Experimental Question | Suggested Approach |
| Is resistance due to enzymatic inactivation? | Perform PCR to detect the presence of vat genes. Analyze the supernatant of a resistant bacterial culture for dalfopristin inactivation using analytical methods like HPLC. |
| Is resistance mediated by efflux pumps? | Determine the MIC of dalfopristin in the presence and absence of a known efflux pump inhibitor (e.g., PAβN). A significant decrease in the MIC in the presence of the inhibitor suggests efflux-mediated resistance. |
| Is resistance caused by target site modification? | Sequence the genes encoding for ribosomal proteins, such as L22, to identify mutations. Perform PCR to detect erm genes responsible for rRNA methylation. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergistic Activity
This protocol is for determining the synergistic effect of this compound in combination with another antibiotic (e.g., doxycycline) against a resistant clinical isolate.
Materials:
-
This compound and doxycycline analytical standards
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Resistant bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of dalfopristin and doxycycline in an appropriate solvent at a concentration of 100x the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Culture the resistant isolate overnight. Suspend colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Set up the Checkerboard Plate:
-
In a 96-well plate, create a two-dimensional gradient of the two antibiotics.
-
Along the x-axis, perform serial dilutions of dalfopristin in MHB.
-
Along the y-axis, perform serial dilutions of doxycycline in MHB.
-
The final volume in each well should be 100 µL, containing the appropriate antibiotic concentrations and the bacterial inoculum.
-
Include wells with each antibiotic alone and a growth control (no antibiotics).
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Dalfopristin = (MIC of Dalfopristin in combination) / (MIC of Dalfopristin alone)
-
FIC of Doxycycline = (MIC of Doxycycline in combination) / (MIC of Doxycycline alone)
-
FIC Index = FIC of Dalfopristin + FIC of Doxycycline
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Quantitative Data Example:
| Antibiotic Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | FIC Index | Interpretation |
| Dalfopristin/Doxycycline | E. faecium (VREF) | Dalf: 16, Doxy: 32 | Dalf: 2, Doxy: 4 | 8-fold (Dalf), 8-fold (Doxy) | 0.25 | Synergy |
| Dalfopristin/Ampicillin | E. faecium | Dalf: 8, Amp: >256 | Dalf: 2, Amp: 64 | 4-fold (Dalf) | ≤0.5 | Synergy |
Protocol 2: Evaluating Efflux Pump Inhibition
This protocol assesses the role of efflux pumps in dalfopristin resistance using the efflux pump inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN).
Materials:
-
This compound analytical standard
-
Phenylalanine-Arginine Beta-Naphthylamide (PAβN)
-
Resistant bacterial isolate
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
Procedure:
-
Determine the non-inhibitory concentration of PAβN: Perform a standard MIC assay with PAβN alone to find the highest concentration that does not inhibit the growth of the bacterial isolate.
-
Perform MIC Assay with Dalfopristin +/- PAβN:
-
Prepare two sets of serial dilutions of dalfopristin in MHB in 96-well plates.
-
To one set of wells, add the predetermined non-inhibitory concentration of PAβN.
-
Inoculate all wells with the resistant bacterial isolate prepared as described in Protocol 1.
-
Include appropriate growth and sterility controls.
-
-
Incubation and Reading: Incubate the plates at 35°C for 16-20 hours and determine the MIC of dalfopristin in the presence and absence of PAβN.
-
Data Analysis: A four-fold or greater reduction in the MIC of dalfopristin in the presence of PAβN is considered significant and indicative of efflux-mediated resistance.
Quantitative Data Example:
| Organism | MIC of Dalfopristin (µg/mL) | MIC of Dalfopristin + PAβN (µg/mL) | Fold Reduction in MIC | Interpretation |
| S. aureus (efflux+) | 32 | 4 | 8 | Efflux-mediated resistance |
| S. aureus (efflux-) | 32 | 32 | 1 | Resistance not due to efflux |
Visualizations
Caption: Troubleshooting workflow for inconsistent dalfopristin MIC results.
Caption: Dalfopristin's mechanism of action and resistance pathways.
Caption: Logical flow for overcoming dalfopristin resistance.
References
- 1. Provisional interpretive criteria for quinupristin/dalfopristin susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to quinupristin-dalfopristin among isolates of Enterococcus faecium from animals, raw meat, and hospital patients in Western Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Quinupristin-dalfopristin resistance in gram-positive bacteria: mechanism of resistance and epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. fda.gov [fda.gov]
- 11. Comparison of Two Quinupristin-dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering infusion-related adverse events during experiments with dalfopristin (B1669780) mesylate, often used in combination with quinupristin.
Troubleshooting Guides
Issue: Observation of Infusion Site Reactions (e.g., pain, redness, swelling)
Potential Cause: Dalfopristin can be irritating to the veins, leading to local inflammatory reactions.
Troubleshooting Steps:
-
Verify Infusion Parameters:
-
Concentration: Ensure the final concentration of the reconstituted dalfopristin/quinupristin solution does not exceed 2 mg/mL for peripheral infusion.
-
Diluent: Confirm that only 5% Dextrose in Water (D5W) or sterile water was used for reconstitution and further dilution. Dalfopristin is incompatible with saline solutions.[1][2]
-
Infusion Rate: The infusion should be administered over a 60-minute period. Shorter infusion times may increase toxicity.[3][4]
-
-
Modify Administration Technique (for ongoing experiments):
-
Increase Dilution Volume: For peripheral infusions, consider increasing the diluent volume from the standard 250 mL to 500 mL or 750 mL to reduce the drug concentration at the infusion site.[5]
-
Change Infusion Site: If moderate to severe irritation is observed, change the infusion site.[5]
-
Central Line Administration: Whenever possible, administer dalfopristin via a central venous catheter or a peripherally inserted central catheter (PICC) to minimize the risk of phlebitis.[2][3][4][5] Administration through a central line is generally required to avoid phlebitis.[3][4]
-
Flush the Line: After each infusion, flush the intravenous line with 5% Dextrose in Water to minimize venous irritation.[3][4][5] Do not flush with saline or heparin solutions due to incompatibility.[4][5]
-
-
Documentation and Reporting:
-
Record the severity and characteristics of the infusion site reaction using a standardized scale (e.g., Visual Infusion Phlebitis Score).
-
Note all administration parameters (concentration, diluent, infusion rate, and site).
-
Issue: Subject reports of joint pain (arthralgia) or muscle pain (myalgia)
Potential Cause: Arthralgia and myalgia are known systemic adverse events associated with dalfopristin/quinupristin.
Troubleshooting Steps:
-
Assess Severity: Determine the severity of the pain. Severe arthralgia and myalgia have been reported.
-
Review Dosing Regimen: In some cases, reducing the dosing frequency (e.g., from every 8 hours to every 12 hours) may help alleviate these symptoms.
-
Monitor Laboratory Values: While not always correlated, consider monitoring creatine (B1669601) phosphokinase (CPK) levels, as elevations have been reported.
-
Discontinuation: Arthralgia and myalgia are typically reversible upon discontinuation of the drug.[4][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common infusion-related adverse events observed with dalfopristin?
A1: The most frequently reported local adverse events are infusion site inflammation, pain, edema, and thrombophlebitis.[6][7] Systemic adverse events can include arthralgia (joint pain) and myalgia (muscle pain).[6]
Q2: How can the risk of phlebitis be minimized when administering dalfopristin peripherally?
A2: To minimize the risk of phlebitis with peripheral administration, it is recommended to:
-
Dilute the dose in a larger volume of 5% Dextrose in Water (e.g., 500 mL or 750 mL).[5]
-
Flush the vein with 5% Dextrose in Water after the infusion is complete.[3][5]
-
Rotate infusion sites.[8]
-
However, to avoid phlebitis, administration via a central venous catheter is generally recommended.[2][3][4]
Q3: Are there any solutions that are incompatible with dalfopristin mesylate?
A3: Yes, dalfopristin/quinupristin is incompatible with sodium chloride (saline) solutions and heparin.[2][5] Only 5% Dextrose in Water or sterile water should be used for reconstitution and dilution.[1]
Q4: What is the incidence of infusion-related adverse events with dalfopristin?
A4: The incidence of venous adverse events is significantly higher with dalfopristin/quinupristin compared to comparator drugs, particularly with peripheral infusion. In comparative studies for complicated skin and skin structure infections, venous adverse events led to discontinuation in 12% of patients receiving dalfopristin/quinupristin versus 2% for the comparator.
Quantitative Data Summary
Table 1: Incidence of Local Adverse Events Associated with Dalfopristin/Quinupristin Infusion (All Comparative Studies)
| Adverse Event | Dalfopristin/Quinupristin (%) |
| Inflammation at Infusion Site | 42 |
| Pain at Infusion Site | 40 |
| Infusion Site Edema | 17.3 |
| Infusion Site Reaction | 13.4 |
Source: Adapted from clinical trial data.
Table 2: Incidence of Local Adverse Events in Complicated Skin and Skin Structure Infection (cSSSI) Studies
| Adverse Event | Dalfopristin/Quinupristin (%) |
| Inflammation at Infusion Site | 44.7 |
| Pain at Infusion Site | 38.2 |
| Infusion Site Edema | 18 |
| Infusion Site Reaction | 11.6 |
Source: Adapted from cSSSI clinical trial data.
Table 3: Most Frequent Systemic Adverse Events in Comparative Trials
| Adverse Event | Dalfopristin/Quinupristin (%) | Comparator (%) |
| Nausea | 4.6 | 7.2 |
| Diarrhea | 2.7 | Not specified |
| Vomiting | 2.7 | Not specified |
| Rash | 2.5 | Not specified |
| Arthralgia | up to 7.8 | Not specified |
| Myalgia | up to 5.1 | Not specified |
Source: Adapted from comparative clinical trial data.[6][7]
Experimental Protocols
Protocol: In Vitro Assessment of Dalfopristin-Induced Endothelial Cell Cytotoxicity
This protocol is a representative methodology based on studies evaluating the cytotoxic potential of intravenous antibiotics.
1. Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Preparation of Dalfopristin Solution:
-
Reconstitute this compound in sterile water for injection to create a stock solution.
-
Prepare serial dilutions of dalfopristin in endothelial cell growth medium to achieve a range of clinically relevant concentrations.
3. Cytotoxicity Assay (e.g., MTT Assay):
-
Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with medium containing varying concentrations of dalfopristin. Include a vehicle control (medium without dalfopristin).
-
Incubate the cells for a clinically relevant time period (e.g., 24 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
4. Data Analysis:
-
Plot cell viability against dalfopristin concentration to generate a dose-response curve.
-
Determine the IC50 (half-maximal inhibitory concentration) value.
Visualizations
Caption: Workflow for in vitro assessment of dalfopristin cytotoxicity.
Caption: Generalized pathway of drug-induced vascular inflammation.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. Activation and injury of endothelial cells by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Treatment of hospitalized patients with complicated gram-positive skin and skin structure infections: two randomized, multicentre studies of quinupristin/dalfopristin versus cefazolin, oxacillin or vancomycin. Synercid Skin and Skin Structure Infection Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ISRCTN [isrctn.com]
Stabilizing Dalfopristin mesylate in aqueous solutions for experiments
Welcome to the technical support center for Dalfopristin mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in research?
A1: Dalfopristin is a semi-synthetic streptogramin antibiotic. In clinical and research settings, it is used in a fixed 70:30 combination with Quinupristin, another streptogramin antibiotic.[1] This combination, known as Quinupristin/Dalfopristin (Synercid®), exhibits synergistic bactericidal activity against a range of Gram-positive bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[2][3] Dalfopristin alone is typically bacteriostatic.[2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4]
Q2: How should I reconstitute and dilute lyophilized this compound (as part of Quinupristin/Dalfopristin)?
A2: For the commercially available Quinupristin/Dalfopristin combination, reconstitution should be performed with 5% Dextrose in Water (D5W) or sterile water for injection. It is crucial to avoid saline solutions (sodium chloride) due to incompatibility.[5] The reconstituted solution should be further diluted in D5W for experimental use.
Q3: What is the stability of this compound in aqueous solutions?
A3: While specific degradation kinetic data at various pH and temperatures are not extensively published, a patent for a stable formulation of Quinupristin/Dalfopristin indicates that a pH between 3.5 and 5.0, achieved with methanesulfonic acid or hydrochloric acid, is optimal for stability in aqueous solutions. For reconstituted Quinupristin/Dalfopristin vials, the diluted solution is stable for up to 5 hours at room temperature and up to 54 hours when refrigerated. The unopened lyophilized vials should be stored under refrigeration (2 to 8°C).
Q4: Can I use this compound alone in my experiments?
A4: While it is possible to study Dalfopristin alone, its primary therapeutic and synergistic bactericidal effect is achieved when combined with Quinupristin.[2] Most in vitro and in vivo studies utilize the combination to reflect its clinical application and maximal efficacy.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Solution
| Potential Cause | Troubleshooting Step |
| Use of incompatible diluent | Ensure that only 5% Dextrose in Water (D5W) or sterile water for injection is used for reconstitution and dilution. Do not use saline solutions. [5] |
| Incorrect pH of the final solution | For optimal stability and solubility, the pH of the aqueous solution should be maintained between 3.5 and 5.0. |
| Low Temperature | If the solution has been refrigerated, allow it to warm to room temperature before use, as some precipitation may occur at lower temperatures. |
| High Concentration | If working with high concentrations, consider diluting the stock solution further in D5W. |
Issue 2: Inconsistent or Unexpected Results in Antibacterial Assays
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions (refrigerated and protected from light). Adhere to the stability guidelines (5 hours at room temperature, 54 hours refrigerated for diluted solutions). |
| Incorrect bacterial species or strain | Verify the identity of the bacterial isolate being tested. Enterococcus faecalis is generally less susceptible to Quinupristin/Dalfopristin than Enterococcus faecium.[6] |
| Mixed bacterial culture | Ensure the purity of the bacterial culture used for the assay. |
| Inappropriate testing medium | The composition of the culture medium can affect the activity of the antibiotic. Mueller-Hinton medium is commonly used for susceptibility testing. |
| Incorrect inoculum density | Standardize the bacterial inoculum to the recommended density (e.g., 0.5 McFarland standard) for susceptibility testing. |
| Presence of resistance mechanisms | The target organism may possess resistance genes that inactivate the antibiotic or alter the binding site on the ribosome. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (as part of Quinupristin/Dalfopristin)
-
Reconstitution: Aseptically add 5 mL of 5% Dextrose in Water (D5W) or sterile water for injection to a vial containing 500 mg of lyophilized Quinupristin/Dalfopristin.
-
Dissolution: Gently swirl the vial to dissolve the contents. Avoid vigorous shaking to minimize foaming.
-
Clarification: Allow the vial to stand for a few minutes until any foam subsides and the solution is clear. The resulting concentration will be 100 mg/mL.
-
Working Solution: Within 30 minutes of reconstitution, further dilute the stock solution to the desired final concentration for your experiment using D5W.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a 2X concentrated stock solution of Quinupristin/Dalfopristin in Mueller-Hinton Broth (MHB).
-
Perform serial two-fold dilutions of the 2X stock solution in a 96-well microtiter plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Mechanism of Action of Quinupristin/Dalfopristin
Caption: Synergistic inhibition of bacterial protein synthesis.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing Dalfopristin solutions.
References
- 1. Quinupristin-Dalfopristin Resistance among Gram-Positive Bacteria in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of quinupristin-dalfopristin combined with other antibiotics against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 5. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media. | Semantic Scholar [semanticscholar.org]
- 6. Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Maze of Resistance: A Comparative Guide to Dalfopristin Mesylate and Macrolide Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria presents a formidable challenge in infectious disease management. Understanding the nuances of cross-resistance between different antibiotic classes is paramount for effective therapeutic strategies and the development of new antimicrobial agents. This guide provides a detailed comparison of cross-resistance patterns involving dalfopristin (B1669780) mesylate, a streptogramin antibiotic, and macrolides, supported by experimental data and methodologies.
Executive Summary
Dalfopristin is always used in combination with quinupristin (B39894), another streptogramin, forming the synergistic compound quinupristin-dalfopristin. This combination is potent against a range of Gram-positive bacteria, including strains resistant to other antibiotics. Cross-resistance between quinupristin-dalfopristin and macrolides is primarily dictated by modifications at the ribosomal target site. The most common mechanism is the methylation of 23S rRNA, encoded by erm genes, which confers the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.[1][2]
The expression of MLSB resistance can be either inducible or constitutive, which significantly impacts the efficacy of quinupristin-dalfopristin. While dalfopristin itself is not affected by this resistance mechanism, the activity of the quinupristin component is, which can compromise the synergistic and bactericidal action of the combination drug.[3][4]
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of quinupristin-dalfopristin and macrolides against various bacterial strains with defined resistance phenotypes.
Table 1: Quinupristin-Dalfopristin MICs against Enterococcus faecium with Different MLSB Phenotypes
| Strain/Phenotype | Quinupristin MIC (µg/mL) | Dalfopristin MIC (µg/mL) | Quinupristin-Dalfopristin MIC (µg/mL) |
| MLSB-Susceptible | - | - | 0.5 |
| Inducible MLSB-Resistant (uninduced) | 8 | 2 | 0.5 |
| Inducible MLSB-Resistant (induced) | 32 to >128 | 2 | 0.5 |
Data sourced from in vitro studies on E. faecium.[5][6]
Table 2: Quinupristin-Dalfopristin MICs against Staphylococcus aureus with Different Macrolide Resistance Phenotypes
| Strain/Phenotype | Quinupristin-Dalfopristin MIC50 (µg/mL) | Quinupristin-Dalfopristin MIC90 (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 | 1.0 |
| Methicillin-Resistant S. aureus (MRSA) | 1.0 | 1.0-2.0 |
| Erythromycin-Resistant MRSA (Inducible) | - | 0.25-1.0 |
| Erythromycin-Resistant MRSA (Constitutive) | - | 0.5-1.0 |
MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data compiled from various in vitro susceptibility studies.[7]
Table 3: Comparative MICs of Quinupristin-Dalfopristin and Other Agents against Mycoplasma pneumoniae
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Quinupristin-Dalfopristin | 0.0313–0.125 | 0.0625 | 0.0625 |
| Erythromycin (B1671065) | 0.00195–0.0313 | 0.0078 | 0.0156 |
| Azithromycin | 0.00024–0.00195 | 0.00048 | 0.00097 |
This table highlights that while macrolides are highly potent, quinupristin-dalfopristin also demonstrates good in vitro activity against M. pneumoniae, with no correlation observed between erythromycin and quinupristin-dalfopristin MICs, suggesting a lack of cross-resistance in this species.[8]
Mechanisms of Action and Resistance
The synergistic and resistance mechanisms are crucial for understanding the interaction between dalfopristin mesylate and macrolides.
Signaling Pathways and Mechanisms of Action
Dalfopristin and quinupristin, the two components of quinupristin-dalfopristin, bind to separate sites on the 50S ribosomal subunit, synergistically inhibiting protein synthesis. Dalfopristin binding induces a conformational change that enhances the binding of quinupristin, leading to a stable ternary complex that blocks peptide chain elongation and promotes the release of incomplete peptides.[9]
Caption: Synergistic action of dalfopristin and quinupristin on the 50S ribosome.
Mechanisms of Cross-Resistance
The primary mechanism of cross-resistance is target site modification through methylation of the 23S rRNA by enzymes encoded by erm genes. This methylation prevents the binding of macrolides, lincosamides, and streptogramin B (quinupristin), leading to the MLSB phenotype.
Caption: MLSB resistance mechanism via ribosomal methylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
The MICs of the antimicrobial agents are typically determined using the agar (B569324) dilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by agar dilution.
In Vivo Animal Models: Rabbit Endocarditis Model
Animal models are instrumental in evaluating the in vivo efficacy of antimicrobial agents. The rabbit endocarditis model is a standard for assessing the treatment of severe Gram-positive infections.
Caption: Experimental workflow for the rabbit endocarditis model.
Conclusion
The relationship between this compound (as part of quinupristin-dalfopristin) and macrolide resistance is complex and largely dependent on the underlying resistance mechanism. While the MLSB phenotype, particularly the constitutive expression, can reduce the efficacy of the quinupristin component and thus the synergistic bactericidal activity of the combination, dalfopristin's activity remains unaffected.[3][5][6] This highlights the importance of understanding the specific resistance profiles of clinical isolates to guide appropriate antibiotic selection. Further research into novel compounds that can overcome these resistance mechanisms is crucial for the continued utility of these important classes of antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Activities of the Combination of Quinupristin-Dalfopristin with Rifampin In Vitro and in Experimental Endocarditis Due to Staphylococcus aureus Strains with Various Phenotypes of Resistance to Macrolide-Lincosamide-Streptogramin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of inducible cross-resistance to macrolides, lincosamides, and streptogramin B-type antibiotics in Enterococcus faecium on activity of quinupristin-dalfopristin in vitro and in rabbits with experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of inducible cross-resistance to macrolides, lincosamides, and streptogramin B-type antibiotics in Enterococcus faecium on activity of quinupristin-dalfopristin in vitro and in rabbits with experimental endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Activities of Quinupristin-Dalfopristin and the Streptogramin RPR 106972 against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
Synergistic Antibacterial Effects of Dalfopristin Mesylate in Combination with Doxycycline
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies that exhibit synergistic effects, enhancing antimicrobial efficacy and potentially reducing the development of resistance. This guide provides a comprehensive comparison of the synergistic effects of Dalfopristin mesylate, a component of the streptogramin antibiotic Quinupristin/Dalfopristin, when used in conjunction with doxycycline (B596269). The data presented is compiled from in vitro studies and is intended to inform further research and development in antibacterial drug discovery.
Quantitative Analysis of Synergistic Activity
The synergistic interaction between Dalfopristin (as part of Quinupristin/Dalfopristin) and doxycycline has been evaluated against various bacterial strains, most notably vancomycin-resistant enterococci. The primary method for quantifying this synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A summary of key quantitative findings is presented below.
| Bacterial Species | Number of Strains Tested | Percentage of Strains Showing Synergy with Doxycycline | Key Findings | Reference |
| Enterococcus faecium (vancomycin-resistant) | 50 | 36% | Synergistic inhibition was observed in a significant portion of clinical isolates. | [1][2] |
| Enterococcus faecalis | 10 | 40% | Synergistic interactions were found against four of the ten strains tested. | [1][2] |
Note: Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5. The combination of Quinupristin/Dalfopristin and doxycycline has been shown to result in 8- to 32-fold reductions in the minimum inhibitory concentration (MIC) of Quinupristin/Dalfopristin against susceptible strains.[1]
Experimental Protocols
The evaluation of synergistic antibiotic activity relies on standardized in vitro methods. The following protocols are fundamental to the data presented in this guide.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[3][4][5][6]
Objective: To determine the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and doxycycline are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations above and below their known MICs.
-
Microplate Setup: A 96-well microplate is used to create a "checkerboard" of antibiotic concentrations. Along the x-axis, decreasing concentrations of Dalfopristin are added to the wells. Along the y-axis, decreasing concentrations of doxycycline are added. This results in each well (except for controls) containing a unique combination of the two antibiotics.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., at a concentration of 5 x 10^5 CFU/mL).
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: After incubation, the wells are visually inspected for turbidity or measured using a microplate reader to determine bacterial growth. The MIC is the lowest concentration of an antibiotic (alone or in combination) that inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The synergistic effect is determined based on the lowest FIC index value.
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.[1][7]
Objective: To assess the rate and extent of bacterial killing by an antibiotic combination compared to the individual agents.
Methodology:
-
Bacterial Culture: A logarithmic-phase bacterial culture is prepared.
-
Exposure to Antibiotics: The bacterial culture is aliquoted into flasks containing:
-
No antibiotic (growth control)
-
Dalfopristin alone at a specific concentration (e.g., MIC)
-
Doxycycline alone at a specific concentration (e.g., MIC)
-
The combination of Dalfopristin and doxycycline at the same concentrations.
-
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), samples are taken from each flask.
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on agar (B569324) plates.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying biological rationale for the observed synergy, the following diagrams are provided.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Proposed mechanism of synergy between Dalfopristin and Doxycycline.
Conclusion
The combination of this compound and doxycycline demonstrates a clear synergistic effect against a notable percentage of clinically relevant bacterial strains, particularly vancomycin-resistant enterococci. This synergy arises from the simultaneous inhibition of bacterial protein synthesis at two different ribosomal subunits, the 50S by Dalfopristin and the 30S by doxycycline. The presented data and experimental protocols provide a foundation for further investigation into this and other synergistic antibiotic combinations. Such research is crucial for the development of novel therapeutic strategies to overcome the challenge of antimicrobial resistance.
References
- 1. Antimicrobial Activity of Quinupristin-Dalfopristin Combined with Other Antibiotics against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of quinupristin-dalfopristin combined with other antibiotics against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. emerypharma.com [emerypharma.com]
- 7. In Vitro Synergistic Effect of Lefamulin with Doxycycline, Rifampin, and Quinupristin/Dalfopristin Against Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Dalfopristin Mesylate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Dalfopristin mesylate, a key component of the synergistic antibiotic combination Quinupristin/Dalfopristin (Q/D), against relevant pathogens in established animal models. The data presented herein is intended to inform preclinical research and drug development efforts by offering a consolidated overview of its performance against comparator agents.
Executive Summary
Quinupristin/Dalfopristin, a parenteral streptogramin antibiotic, has demonstrated potent efficacy against a range of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. In various animal models of infection, Q/D has shown efficacy comparable or superior to standard-of-care antibiotics like vancomycin (B549263) and amoxicillin. Its unique mechanism of action, involving synergistic binding to the bacterial 50S ribosomal subunit, results in the inhibition of protein synthesis and, in many cases, bactericidal activity. This guide summarizes key quantitative data from comparative in vivo studies, details the experimental protocols employed, and provides visualizations of the mechanism of action and experimental workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative efficacy of Quinupristin/Dalfopristin in comparison to other antibiotics in various animal models of infection.
Table 1: Efficacy of Quinupristin/Dalfopristin in a Rabbit Endocarditis Model against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Treatment Group | Dosage | Mean Bacterial Load (log10 CFU/g of vegetation) ± SD | Reference |
| Control (No Treatment) | N/A | 8.5 ± 0.8 | [1] |
| Quinupristin/Dalfopristin | 7.5 mg/kg (simulating human dose) | 3.0 ± 0.9 | [1] |
| Vancomycin | 50 mg/kg | 5.5 ± 2.2 | [1] |
Table 2: Efficacy of Quinupristin/Dalfopristin in a Rabbit Meningitis Model against Streptococcus pneumoniae
| Treatment Group | Dosage | Bacterial Load Reduction in CSF (log10 CFU) | Time to Reduction | Reference |
| Quinupristin/Dalfopristin | 50 mg/kg (single dose) | ~2 | 2 hours | [2] |
| Quinupristin/Dalfopristin | 50 mg/kg (two doses, 2h apart) | ~3 | 4 hours | [2] |
| Ampicillin | 50 mg/kg (single dose) | ~3 | 4 hours | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
Rabbit Model of Aortic Valve Endocarditis
This model is utilized to evaluate the efficacy of antimicrobial agents in a deep-seated infection.
1. Animal Model:
-
Species: New Zealand White rabbits.
-
A sterile catheter is surgically placed through the carotid artery into the left ventricle of the heart to induce the formation of a sterile vegetation on the aortic valve.
2. Infection:
-
After a 24-hour recovery period, rabbits are intravenously inoculated with a clinical isolate of MRSA (e.g., strain HM1054).
3. Treatment Regimen:
-
Treatment is initiated 12-24 hours post-infection.
-
Quinupristin/Dalfopristin: Administered intravenously at a dose simulating the human therapeutic dose (e.g., 7.5 mg/kg every 8 hours).
-
Vancomycin: Administered intravenously as a comparator (e.g., 50 mg/kg every 12 hours).
-
A control group receives no treatment.
-
Treatment duration is typically 3-4 days.
4. Efficacy Assessment:
-
At the end of the treatment period, rabbits are euthanized.
-
The aortic valve vegetations are excised, weighed, and homogenized.
-
Serial dilutions of the homogenate are plated on appropriate agar (B569324) media to determine the number of viable bacteria (colony-forming units, CFU) per gram of vegetation.
-
Efficacy is determined by comparing the mean log10 CFU/g of vegetation between the treated and control groups.
Neutropenic Mouse Thigh Infection Model
This model is a standard for the initial in vivo evaluation of antimicrobial efficacy against localized soft tissue infections, particularly in an immunocompromised host.
1. Animal Model:
-
Species: Mice (e.g., ICR/Swiss).
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 prior to infection to suppress their immune system.[3]
2. Infection:
-
A defined inoculum of a bacterial strain (e.g., MRSA) is injected directly into the thigh muscle of the mice.
3. Treatment Regimen:
-
Treatment is initiated 2 hours post-infection.
-
Quinupristin/Dalfopristin: Administered via a relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.
-
Comparator Antibiotic (e.g., Vancomycin): Administered at clinically relevant doses.
-
A control group receives a placebo.
4. Efficacy Assessment:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized.
-
The infected thigh muscle is aseptically removed, homogenized, and quantitatively cultured to determine the bacterial load (CFU/thigh).
-
The efficacy is measured by the reduction in bacterial counts in the treated groups compared to the control group at the start of therapy.
Mandatory Visualizations
Mechanism of Action: Synergistic Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the synergistic mechanism of action of Quinupristin and Dalfopristin on the bacterial 50S ribosomal subunit.
Caption: Synergistic action of Dalfopristin and Quinupristin.
Experimental Workflow: Rabbit Endocarditis Model
The following diagram outlines the key steps in the experimental workflow for the rabbit endocarditis model.
Caption: Workflow for the rabbit endocarditis model.
References
- 1. Efficacies of Quinupristin-Dalfopristin Combined with Vancomycin In Vitro and in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus in Relation to Cross-Resistance to Macrolides, Lincosamides, and Streptogramin B- Type Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of quinupristin/dalfopristin against Streptococcus pneumoniae in vitro and in vivo in the rabbit model of experimental meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Dalfopristin Mesylate and Beta-Lactam Combinations: A Comparative Guide to Checkerboard Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapy to enhance antimicrobial efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic interactions between dalfopristin (B1669780) mesylate, a component of the streptogramin antibiotic quinupristin-dalfopristin, and various beta-lactam antibiotics. The data presented is based on in vitro checkerboard synergy testing, a standard method for evaluating the combined effect of antimicrobial agents.
Data Presentation: Synergistic Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The combination of quinupristin-dalfopristin with beta-lactams has demonstrated consistent additive or synergistic activity against MRSA.[1][2][3] This positive interaction is particularly noteworthy as it has been observed to be independent of the mechanisms conferring resistance to macrolide-lincosamide-streptogramin B (MLSB) or beta-lactams themselves.[1][2][3]
A significant outcome of this synergy is the potentiation of beta-lactam activity against highly resistant MRSA strains. For instance, the addition of a sub-inhibitory concentration of quinupristin-dalfopristin (at one-fourth its Minimum Inhibitory Concentration) led to a substantial decrease in the MIC of flucloxacillin (B1213737) required to inhibit MRSA growth.[1][2][3]
| Antibiotic Combination | Bacterial Strain | MIC of Flucloxacillin Alone (mg/L) | MIC of Flucloxacillin with Q-D at 1/4 MIC (mg/L) | Fold Decrease in MIC |
| Quinupristin-Dalfopristin + Flucloxacillin | MRSA | 500 - 1,000 | 30 - 60 | ~16-fold |
Data from Vouillamoz et al. (2000).[1][2][3]
While specific Fractional Inhibitory Concentration Index (FICI) values from this particular study are not detailed in the primary reports, the consistent observation of synergy and additivity points to a favorable interaction. The FICI is a standard measure where a value of ≤0.5 indicates synergy. Studies involving quinupristin-dalfopristin with other classes of antibiotics have reported FICI values in the synergistic range. For example, synergy has been noted with vancomycin (B549263) against certain MRSA isolates.
Experimental Protocols: The Checkerboard Synergy Assay
The checkerboard assay is a robust in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Methodology
-
Preparation of Antimicrobial Agents : Stock solutions of dalfopristin mesylate (as part of quinupristin-dalfopristin) and the selected beta-lactam antibiotics are prepared and serially diluted.
-
Microtiter Plate Setup : A 96-well microtiter plate is used to create a checkerboard pattern. Each well contains a unique combination of concentrations of the two antibiotics. Typically, concentrations range from sub-inhibitory to supra-inhibitory levels.
-
Inoculum Preparation : The bacterial strain of interest (e.g., MRSA) is cultured to a logarithmic phase and then diluted to a standardized concentration (commonly 105 CFU/mL).
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 18 hours at 35°C) to allow for bacterial growth.
-
Determination of MIC : After incubation, the wells are visually inspected for bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s), alone or in combination, that inhibits visible growth.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI) : The FICI is calculated to quantify the interaction between the two agents. The formula is as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI Values :
-
Synergy : FICI ≤ 0.5
-
Additivity : 0.5 < FICI ≤ 1.0
-
Indifference : 1.0 < FICI ≤ 4.0
-
Antagonism : FICI > 4.0
-
Visualizing the Workflow and Underlying Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow of a checkerboard synergy test and the proposed mechanism of synergistic action.
References
- 1. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Quinupristin-dalfopristin combined with beta-lactams for treatment of experimental endocarditis due to Staphylococcus aureus constitutively resistant to macrolide-lincosamide-streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Post-Antibiotic Effect of Dalfopristin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the post-antibiotic effect (PAE) of Dalfopristin mesylate, a streptogramin antibiotic, with other antimicrobial agents. The information presented is supported by experimental data to assist in the assessment of its potential applications in drug development and research. Dalfopristin is primarily used in a synergistic combination with Quinupristin, and as such, the data presented here pertains to the Quinupristin-Dalfopristin (Q-D) formulation.
Executive Summary
The combination of Quinupristin and Dalfopristin exhibits a pronounced and prolonged post-antibiotic effect, particularly against Gram-positive bacteria. This effect is often significantly longer than that observed with many other classes of antibiotics, including beta-lactams and vancomycin. The extended PAE of Q-D suggests that it can maintain suppression of bacterial growth even after its concentration in the bloodstream has fallen below the minimum inhibitory concentration (MIC). This characteristic is a key pharmacodynamic parameter that can inform optimal dosing strategies, potentially allowing for less frequent administration.
Data Presentation: Comparative Post-Antibiotic Effect (PAE)
The following tables summarize the in vitro PAE of Quinupristin-Dalfopristin in comparison to other antibiotics against various bacterial strains. The PAE is expressed in hours.
Table 1: Post-Antibiotic Effect against Staphylococcus aureus
| Antibiotic | Strain | Exposure Time (h) | PAE (hours) |
| Quinupristin-Dalfopristin | MSSA | 1 | 2.5 - 5.0 |
| MRSA | 1 | 1.3 - 4.8 | |
| MRSA (constitutive resistance) | 4 | 0.6 - 2.4 | |
| MRSA (inducible resistance) | 4 | 1.7 - 6.9 | |
| Vancomycin | MSSA & MRSA | 1 | 0.5 - 1.1 |
| Gentamicin | MSSA | 1 | 1.3 - 2.5 |
| Moxifloxacin | MSSA | 1 | 0.8 - 1.9 |
| Roxithromycin | MSSA | 1 | 1.2 - 1.7 |
| Cefotaxime | MSSA | 1 | 0.5 - 0.9 |
| Ceftriaxone | MSSA | 1 | 0.5 - 0.9 |
| Linezolid | MRSA | Not specified | Minimal |
| Daptomycin | MRSA | Not specified | Minimal |
Data compiled from multiple studies.[1][2]
Table 2: Post-Antibiotic Effect against Enterococcus faecium
| Antibiotic | Strain | Exposure Time (h) | PAE (hours) |
| Quinupristin-Dalfopristin | VSE | Not specified | 8.5 (mean) |
| VRE | Not specified | 0.2 - 3.2 | |
| Vancomycin | VSE | Not specified | Not specified |
| Linezolid | VRE | Not specified | Not specified |
VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus.[3][4]
Table 3: Post-Antibiotic Effect against Streptococcus pneumoniae
| Antibiotic | Strain | Exposure Time (h) | PAE (hours) |
| Quinupristin-Dalfopristin | Penicillin-Sensitive | 2 | 2.13 - 3.28 |
| Penicillin-Resistant | 2 | 2.13 - 3.28 |
[5]
Table 4: Post-Antibiotic Effect against Bacillus anthracis
| Antibiotic | Strain | Exposure Time (h) | PAE (hours) |
| Quinupristin-Dalfopristin | Sterne & ST-1 | 2 | 7.0 - 8.0 |
| Rifampicin | Sterne & ST-1 | 2 | 4.0 - 5.0 |
| Fluoroquinolones | Sterne & ST-1 | 2 | 2.0 - 5.0 |
| Macrolides | Sterne & ST-1 | 2 | 1.0 - 4.0 |
| β-lactams | Sterne & ST-1 | 2 | 1.0 - 2.0 |
| Vancomycin | Sterne & ST-1 | 2 | 1.0 - 2.0 |
Experimental Protocols
Determination of Post-Antibiotic Effect (PAE)
The following is a generalized protocol for the in vitro determination of the PAE, based on common methodologies found in the cited literature.
1. Bacterial Strain Preparation:
-
Bacterial isolates are grown overnight on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).
-
A few colonies are then inoculated into a suitable broth medium (e.g., Mueller-Hinton broth) and incubated at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.3-0.5, corresponding to approximately 10⁸ CFU/mL).
2. Antibiotic Exposure:
-
The bacterial culture is diluted to a standardized inoculum of approximately 10⁶ CFU/mL in pre-warmed broth.
-
The antibiotic of interest is added at a specified concentration, often a multiple of its Minimum Inhibitory Concentration (MIC) (e.g., 2x, 5x, or 10x MIC).
-
A control culture with no antibiotic is run in parallel.
-
The cultures are incubated at 37°C for a defined period, typically 1 or 2 hours.
3. Antibiotic Removal:
-
To remove the antibiotic, the culture is diluted 1:1000 in pre-warmed, antibiotic-free broth. This dilution reduces the antibiotic concentration to well below the MIC, effectively halting its activity.[8] Some studies may employ washing the cells via centrifugation and resuspension, though simple dilution is common to avoid slowing bacterial growth.[1]
4. Monitoring of Bacterial Regrowth:
-
Immediately after dilution (time zero) and at regular intervals thereafter (e.g., every 1-2 hours), samples are taken from both the antibiotic-exposed and control cultures.
-
The number of viable bacteria (CFU/mL) is determined by plating serial dilutions of the samples onto agar plates and incubating them overnight at 37°C.
5. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the control culture to increase by 1 log₁₀ CFU/mL above its initial count after dilution.[8][9]
-
Mandatory Visualizations
Mechanism of Action: Synergistic Inhibition of Protein Synthesis
Dalfopristin and Quinupristin act synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity for Quinupristin by approximately 100-fold.[5][10] Together, they block different stages of protein synthesis, leading to a bactericidal effect.[5]
References
- 1. Pronounced Postantibiotic Effect of Quinupristin-Dalfopristin in Static Cultures of Staphylococcus aureus: an Effect Not Seen with Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity and post-antibiotic effect of quinupristin/dalfopristin (Synercid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalfopristin mesylate activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin
In the ongoing battle against antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), a thorough understanding of the available therapeutic agents is critical for researchers and drug development professionals. This guide provides a detailed comparison of the activity of dalfopristin (B1669780) mesylate, used in combination with quinupristin (B39894) as quinupristin-dalfopristin (Q/D), and vancomycin (B549263) against MRSA.
Executive Summary
Quinupristin-dalfopristin and vancomycin are both effective against MRSA but employ different mechanisms of action. Q/D, a streptogramin antibiotic, inhibits bacterial protein synthesis, while vancomycin, a glycopeptide, disrupts cell wall synthesis.[1][2] In vitro studies demonstrate that Q/D generally exhibits lower minimum inhibitory concentrations (MICs) against MRSA compared to vancomycin.[3][4] Time-kill studies indicate that Q/D can have a more rapid bactericidal effect than vancomycin against many MRSA strains.[4] However, the bactericidal activity of Q/D can be reduced against strains with constitutive macrolide-lincosamide-streptogramin B (MLSB) resistance.[4][5] Vancomycin remains a cornerstone of MRSA therapy, but concerns are growing over "MIC creep" and reduced efficacy against strains with higher, yet still susceptible, MIC values.[6][7]
Data Presentation: In Vitro Activity
The following tables summarize the in vitro activity of quinupristin-dalfopristin and vancomycin against MRSA from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Antibiotic | MRSA Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Quinupristin-Dalfopristin | 50 | 0.19 - 0.75 | 0.38 | 0.5 | [3] |
| Vancomycin | 50 | 1.5 - 4 | 3 | Not Reported | [3] |
| Quinupristin-Dalfopristin | Not Specified | 0.038 - 1.0 | 0.38 | 0.5 | [3] |
| Vancomycin | Not Specified | Not Reported | Not Reported | Not Reported | |
| Quinupristin-Dalfopristin | Not Specified | 0.12 - 2 | 1 | 1 | [3] |
| Vancomycin | Not Specified | Not Reported | Not Reported | Not Reported | |
| Quinupristin-Dalfopristin | Not Specified | 0.5 - 2.0 (mean) | Not Reported | 0.5 - 2.0 | [4] |
| Vancomycin | Not Specified | Not Reported | Not Reported | Not Reported |
Table 2: Bactericidal Activity from Time-Kill Studies
| Antibiotic | MRSA Strain(s) | Concentration | Time to ≥3-log₁₀ CFU/mL Reduction | Reference |
| Quinupristin-Dalfopristin | MLSB-susceptible/inducible | Not Specified | Within 6 hours | [4] |
| Quinupristin-Dalfopristin | MLSB-constitutive | Not Specified | Some strains viable after 12 hours | [4] |
| Vancomycin | 10 MRSA strains | 4 x MIC | Bactericidal against 50% of strains at 24h | [8] |
| Vancomycin | 10 MRSA strains | 2 x MIC | Bactericidal against 10% of strains at 24h | [8] |
| Quinupristin-Dalfopristin | 2 MRSA strains | 4 µg/mL | Bactericidal at 24 hours | |
| Vancomycin | 2 MRSA strains | 8 µg/mL | Bactericidal at 24 hours |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MIC values are crucial for assessing an antibiotic's potency. The studies cited primarily used the following methods:
-
Broth Microdilution: This standard method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the MRSA isolate. The plates are incubated for 18-24 hours at 35-37°C. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
-
E-test (Epsilometer Test): The E-test utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on the surface of an agar (B569324) plate that has been uniformly inoculated with the MRSA isolate. After incubation for 18-24 hours at 35-37°C, an elliptical zone of inhibition forms. The MIC value is read where the edge of the inhibition zone intersects the MIC scale on the strip.[3]
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time. A typical protocol is as follows:
-
Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ colony-forming units (CFU)/mL.
-
Antibiotic Exposure: The antibiotic is added to the bacterial suspension at a specified concentration, often a multiple of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.[8][9]
-
Sampling and Viable Counts: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each tube.[9] The samples are serially diluted and plated onto agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Interpretation: The change in log₁₀ CFU/mL over time is plotted. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8] Synergy or antagonism can be assessed when combinations of antibiotics are tested.[9]
Mandatory Visualization
Mechanism of Action Diagrams
References
- 1. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mail.jpathology.com [mail.jpathology.com]
- 4. A review of in-vitro antibacterial activity of quinupristin/dalfopristin against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Dynamic Changes of Staphylococcus aureus Susceptibility to Vancomycin, Teicoplanin, and Linezolid in a Central Teaching Hospital in Shanghai, China, 2008–2018 [frontiersin.org]
- 8. Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dalfopristin Mesylate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Dalfopristin mesylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal and state regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, a macrolide antibiotic often used in combination with Quinupristin.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in use. While general guidelines are provided here, the SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and immediate first-aid measures.
Key Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent ingestion and inhalation of the powder form by minimizing dust generation.[1][2][3]
-
Ensure adequate ventilation in the handling area.[1]
-
Store this compound in a tightly closed container as per the product insert, typically under refrigeration between 2°C and 8°C, and protected from light and moisture.[2][4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, which is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), should still be conducted with a high degree of caution to prevent environmental contamination and accidental exposure.[5][6] The following procedure outlines the recommended steps for its disposal in a laboratory setting.
1. Initial Assessment and Segregation:
-
Identify all this compound waste, including expired or unused pure compounds, contaminated labware (e.g., vials, petri dishes, gloves), and solutions.
-
Segregate this compound waste from other chemical and biological waste streams to ensure proper handling.
2. Deactivation of Small Quantities of Solutions (if applicable and permitted by institutional policy):
-
While some antibiotics can be deactivated by autoclaving, the heat stability of this compound is not consistently documented for disposal purposes.[7] Therefore, chemical deactivation is a more reliable method if deemed necessary and appropriate by your institution's Environmental Health and Safety (EHS) department.
-
Consult with your EHS department for approved chemical deactivation protocols. This may involve treatment with a strong acid or base, followed by neutralization.
3. Collection and Containment:
-
Collect all solid this compound waste, including contaminated PPE and labware, in a designated, properly labeled, and sealed container.[1][3]
-
For liquid waste, use a dedicated, leak-proof container. Do not mix with other solvent waste unless explicitly permitted by your institution's waste management plan.
4. Disposal Pathway Determination:
-
Preferred Method (Incineration): The most environmentally sound method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste vendor.[1][8] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Alternative Method (for small, non-RCRA regulated quantities, if permitted): Some safety data sheets suggest that smaller quantities can be disposed of with household waste.[4] However, this should only be considered if incineration is not feasible and after explicit approval from your institution's EHS department. If this method is approved, the following steps must be taken:
-
Remove the this compound from its original container.
-
Mix the compound with an undesirable substance such as used coffee grounds, dirt, or cat litter to deter accidental ingestion or diversion.[9][10][11]
-
Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage.[9][10][11]
-
Dispose of the sealed container in the regular municipal solid waste.
-
5. Labeling and Documentation:
-
Clearly label the waste container with the contents ("this compound Waste"), the date of accumulation, and any other information required by your institution.
-
Maintain accurate records of the disposed quantities as part of your laboratory's chemical inventory and waste management logs.
6. Final Disposal:
-
Arrange for the pickup of the waste container by your institution's contracted hazardous waste disposal service.
-
Ensure that all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the RCRA.[5][6] While this compound itself is not specifically listed as a hazardous waste, it is crucial to adhere to your state and local regulations, which may be more stringent than federal laws.[5] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, though this compound is not classified as such.[12]
Quantitative Data Summary
While the reviewed literature does not provide specific quantitative data for disposal procedures (e.g., concentration limits for different disposal methods), the following table summarizes key physical and storage information for this compound.
| Parameter | Value | Reference |
| Physical Form | Off-white to yellow powder | [2] |
| Storage Temperature | 2°C to 8°C (Refrigerate) | [2] |
| Special Storage | Protect from light and moisture | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. biosynth.com [biosynth.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. medline.com [medline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
- 12. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Dalfopristin Mesylate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Dalfopristin mesylate is paramount. This document provides a direct, procedural guide to personal protective equipment (PPE), operational plans, and disposal methods to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for the Quinupristin-Dalfopristin Complex, which contains this compound, state that no special measures are required for handling and that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to handle all chemical compounds with a degree of caution.[1] Other sources recommend taking precautions to avoid contact with skin, eyes, and clothing.[2]
The following table summarizes the recommended PPE for handling this compound in both powder and liquid forms.
| Protection Type | Powder Form | Liquid Form | Rationale & Specifications |
| Hand Protection | Impermeable, chemical-resistant gloves | Impermeable, chemical-resistant gloves | The selection of suitable gloves depends on the specific material and manufacturer, as no specific material has been universally recommended.[1] |
| Eye and Face Protection | Safety glasses or goggles | Splash-resistant safety goggles | Recommended if eye contact is possible to prevent irritation.[3][4] |
| Skin and Body Protection | Impervious protective clothing | Impervious protective clothing | Recommended to prevent skin exposure, especially during bulk processing operations.[2][3] |
| Respiratory Protection | Appropriate respirator (e.g., N95, R95, or P95 filter) | Not generally required | May be necessary under conditions of frequent use or heavy exposure to dust to control exposure.[3][4] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Store this compound in a tightly closed container.[1]
-
Follow storage recommendations on the product insert, which typically advise refrigeration between 2°C and 8°C.[4]
-
Avoid contact with water, moisture, and light, and protect from physical damage.[4]
-
Minimize dust generation and accumulation during handling.[3]
-
Wash hands thoroughly after handling.[2]
Disposal Procedures: The recommendations for the disposal of this compound vary. It is crucial to adhere to local, state, and federal regulations.
| Disposal Method | Description | Source Recommendation |
| Incineration | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air.[2] | Biosynth Safety Data Sheet[2] |
| Household Waste | Smaller quantities can be disposed of with household waste.[1] | Quinupristin-Dalfopristin Complex (mesylate) Safety Data Sheet[1] |
| Trash Disposal of Unused Medicines | Mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and throw it in the trash.[5] | U.S. Food and Drug Administration (FDA)[5] |
Emergency First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If symptoms persist, consult a doctor.[1] |
| Skin Contact | Although generally not an irritant, it is recommended to wash the affected area with soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.[2][3] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] An ophthalmologist should be consulted.[2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical attention if symptoms persist.[1][2][3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
